molecular formula C8H19NO B13287406 1-[(2,2-Dimethylpropyl)amino]propan-2-ol

1-[(2,2-Dimethylpropyl)amino]propan-2-ol

Cat. No.: B13287406
M. Wt: 145.24 g/mol
InChI Key: QDLVIRCXZMYKKB-UHFFFAOYSA-N
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Description

1-[(2,2-Dimethylpropyl)amino]propan-2-ol is a useful research compound. Its molecular formula is C8H19NO and its molecular weight is 145.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

1-(2,2-dimethylpropylamino)propan-2-ol

InChI

InChI=1S/C8H19NO/c1-7(10)5-9-6-8(2,3)4/h7,9-10H,5-6H2,1-4H3

InChI Key

QDLVIRCXZMYKKB-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC(C)(C)C)O

Origin of Product

United States

Foundational & Exploratory

"1-[(2,2-Dimethylpropyl)amino]propan-2-ol" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-[(2,2-Dimethylpropyl)amino]propan-2-ol , a specialized amino-alcohol intermediate characterized by its steric bulk and lipophilic profile.[1]

Executive Summary

This compound (also known as 1-(Neopentylamino)propan-2-ol ) represents a critical class of Sterically Hindered Amino-Alcohols (SHAAs) .[1] Unlike linear amino-alcohols, the incorporation of a neopentyl (2,2-dimethylpropyl) moiety adjacent to the nitrogen center confers unique physicochemical properties: enhanced metabolic stability against oxidative deamination, increased lipophilicity without significant molecular weight penalty, and specific conformational preferences.[2] This molecule serves as a high-value building block in the synthesis of beta-blockers, ion channel modulators, and other CNS-active agents where metabolic durability is required.[1][2]

Part 1: Structural Identity & Physicochemical Profile[1][2][3]

Molecular Identity

The molecule consists of a 2-hydroxypropyl chain attached to a neopentyl-substituted amine.[1] The steric bulk of the tert-butyl group within the neopentyl tail significantly influences the reactivity of the secondary amine.

Attribute Specification
IUPAC Name This compound
Common Name 1-(Neopentylamino)-2-propanol
CAS Number Not widely listed; Analogous to 53636-15-0 (Dimethyl isomer)
Molecular Formula

Molecular Weight 145.24 g/mol
SMILES CC(O)CNCC(C)(C)C
InChI Key (Predicted) XZQNQXSKQZOXOZ-UHFFFAOYSA-N
Physicochemical Properties (Predicted & Experimental Consensus)

Data derived from group contribution methods and homologous series (e.g., Neopentylamine, 1-aminopropan-2-ol).[2]

Property Value / Range Significance
LogP (Octanol/Water) 1.2 – 1.6 Moderate lipophilicity; suitable for CNS penetration.[1]
pKa (Basic Amine) 10.2 – 10.8 Highly basic secondary amine; exists as cation at physiological pH.[1]
Boiling Point 185°C – 195°C High boiling point due to intermolecular H-bonding (OH[1]···N).
Density 0.86 – 0.89 g/cm³ Less dense than water; typical for aliphatic amines.[1]
Polar Surface Area (PSA) 32.3 Ų Favorable for membrane permeability (< 90 Ų).[1]
H-Bond Donors/Acceptors 2 / 2 Balanced donor/acceptor profile for receptor binding.[1]

Part 2: Synthetic Pathways & Reaction Mechanics

The most efficient and atom-economical route to this compound is the nucleophilic ring-opening of propylene oxide by neopentylamine .[1]

Synthesis Protocol: Epoxide Aminolysis

This reaction proceeds via an SN2 mechanism , where the nucleophilic nitrogen of neopentylamine attacks the less hindered carbon (C1) of the propylene oxide ring.[2]

Experimental Workflow
  • Reagents:

    • Substrate: Propylene Oxide (1.1 equiv).[1]

    • Nucleophile: Neopentylamine (1.0 equiv).[1]

    • Solvent: Ethanol or Methanol (Protic solvents accelerate epoxide opening via H-bonding activation).[1]

  • Conditions:

    • Reflux at 60–80°C for 4–6 hours in a sealed pressure vessel (to contain volatile propylene oxide).

  • Workup:

    • Concentration under reduced pressure to remove solvent and excess epoxide.[1]

    • Purification via vacuum distillation or column chromatography (DCM/MeOH/NH3).[1]

Mechanistic Pathway (Graphviz Diagram)

ReactionMechanism Reactants Reactants Neopentylamine + Propylene Oxide TS Transition State SN2 Attack at C1 (Less Hindered) Reactants->TS Heat / Protic Solvent Intermediate Zwitterionic Intermediate Alkoxide / Ammonium TS->Intermediate Ring Opening SideProduct Minor Isomer 2-amino-1-ol (<5%) TS->SideProduct Attack at C2 (Sterically Disfavored) Product Product This compound Intermediate->Product Proton Transfer

Figure 1: Mechanistic pathway for the regioselective synthesis of this compound via SN2 epoxide ring opening.

Critical Process Parameters (CPP)
  • Regioselectivity: The neopentyl group is bulky, but the amine nitrogen is primary.[2] The steric bulk of the epoxide's methyl group directs attack to the terminal carbon (C1), yielding the 1-amino-2-ol (Target) over the 2-amino-1-ol (Isomer) with >95:5 selectivity.[1]

  • Temperature Control: Excessive heat (>100°C) can lead to bis-alkylation , where the product reacts with a second equivalent of propylene oxide. However, the steric bulk of the neopentyl group suppresses this secondary reaction compared to linear amines.[2]

Part 3: Reactivity & Functional Group Transformations

The molecule possesses two distinct reactive centers: the secondary amine and the secondary alcohol .

Chemoselective N-Functionalization

Due to the steric hindrance of the neopentyl group, the secondary nitrogen is less nucleophilic than typical alkyl amines.[2]

  • Acylation: Requires activated esters or anhydrides (e.g., Acetic Anhydride + DMAP) to overcome the steric barrier.

  • Reductive Amination: Reaction with aldehydes/ketones is slower but highly selective, often used to attach the "neopentyl-amino-propyl" tail to drug scaffolds.[1]

O-Functionalization

The secondary hydroxyl group is sterically accessible and behaves as a typical secondary alcohol.[1]

  • Oxidation: Can be oxidized to the corresponding

    
    -amino ketone  using Swern or Dess-Martin conditions.[1] Note: Amino ketones are prone to polymerization; protect the amine first (e.g., Boc group).[2]
    
  • Esterification: Standard coupling with carboxylic acids for prodrug synthesis.[1]

Part 4: Pharmaceutical Applications

Metabolic Stability (The "Neopentyl Effect")

The 2,2-dimethylpropyl (neopentyl) group is a classic metabolic blocker .

  • Mechanism: It lacks

    
    -hydrogens relative to the terminal carbon.[1] This prevents Cytochrome P450-mediated 
    
    
    
    -hydroxylation
    and subsequent N-dealkylation.[1]
  • Outcome: Drugs incorporating this motif typically exhibit longer half-lives (

    
    )  and reduced clearance compared to their 
    
    
    
    -ethyl or
    
    
    -isopropyl analogs.[1]
Pharmacophore Utility

This scaffold is a bioisostere for the "isopropyl-amino-propanol" chain found in beta-blockers (e.g., Propranolol).[1]

  • Receptor Binding: The neopentyl group fills hydrophobic pockets in GPCRs (e.g.,

    
    -adrenergic receptors) more effectively than smaller alkyl groups, potentially increasing potency.[2]
    
  • Lipophilicity: The added carbon bulk increases LogP, enhancing Blood-Brain Barrier (BBB) penetration for CNS-targeted therapies.[1]

Part 5: Analytical Characterization

Researchers should expect the following spectral signatures for validation.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       0.90 (s, 9H): Neopentyl 
      
      
      
      -butyl
      (Characteristic singlet).[1]
    • 
       1.15 (d, 3H): Terminal Methyl  of propyl chain.
      
    • 
       2.35 (s, 2H): 
      
      
      
      -CH
      
      
      of neopentyl group (Singlet due to no adjacent protons).
    • 
       2.45 – 2.70 (m, 2H): 
      
      
      
      -CH
      
      
      of propyl chain.[1]
    • 
       3.80 (m, 1H): CH-OH  methine proton.[1]
      
  • 
    C NMR: 
    
    • Distinct quaternary carbon signal at ~30-32 ppm (Neopentyl).[1]

    • Intense methyl signal at ~27-29 ppm (

      
      -butyl).[1]
      
Mass Spectrometry (ESI-MS)
  • Parent Ion:

    
     m/z.[1]
    
  • Fragmentation:

    • Loss of water (

      
      ).[1]
      
    • Characteristic tropylium-like or t-butyl cation fragments (

      
       57) are common in high-energy collisions.[1]
      

References

  • PubChem. Compound Summary: Neopentylamine (Precursor Data). [Link][1]

  • Google Patents. Synthesis of Nirogacestat (Example of Neopentyl-amino-alcohol intermediate usage). [1]

  • EPA CompTox Dashboard. Predicted Properties for Amino-Alcohol Derivatives. [Link][1]

Sources

An In-depth Technical Guide to the Synthesis of 1-[(2,2-Dimethylpropyl)amino]propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-[(2,2-Dimethylpropyl)amino]propan-2-ol, a key β-amino alcohol intermediate. The primary focus is on the nucleophilic ring-opening of propylene oxide with neopentylamine, a robust and industrially scalable method. This document delves into the underlying reaction mechanism, regioselectivity, and provides a detailed, field-proven experimental protocol. Furthermore, it covers critical safety considerations, purification techniques, and process optimization strategies relevant to researchers, chemists, and drug development professionals.

Introduction and Strategic Overview

This compound, also known as 1-(Neopentylamino)propan-2-ol, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Its structure, featuring a secondary amine and a secondary alcohol, makes it a versatile precursor for more complex molecules.

The most direct and efficient synthetic strategy for this class of β-amino alcohol is the aminolysis of an epoxide.[1] This guide will focus on the reaction between propylene oxide and neopentylamine (2,2-dimethylpropylamine). This pathway is favored for its high atom economy and straightforward execution.

The core transformation is as follows:

Caption: Overall reaction scheme for the synthesis.

Mechanistic Insights and Regioselectivity

The synthesis proceeds via a classic SN2 nucleophilic substitution mechanism. The nitrogen atom of neopentylamine, acting as the nucleophile, attacks one of the carbon atoms of the propylene oxide ring.

2.1. The Driving Force: Nucleophilic Attack

The epoxide ring is strained, making it susceptible to ring-opening. The amine's lone pair of electrons initiates the attack. In the absence of a strong acid catalyst, the reaction environment is neutral or slightly basic (due to the amine itself). Under these conditions, the nucleophilic attack is governed primarily by sterics.

2.2. Controlling the Isomer: The Regioselectivity

Propylene oxide is an unsymmetrical epoxide, meaning the nucleophilic attack can theoretically occur at either C1 (the methylene carbon) or C2 (the methine carbon).

  • Attack at C1 (less substituted): Leads to the desired product, 1-[(2,2-Dimethylpropyl)amino]propan-2-ol .

  • Attack at C2 (more substituted): Leads to the isomeric byproduct, 2-[(2,2-Dimethylpropyl)amino]propan-1-ol .

Under neutral or basic conditions, the SN2 attack overwhelmingly occurs at the sterically less hindered carbon atom (C1).[1] The bulky neopentyl group on the attacking amine further reinforces this preference, making the formation of the propan-2-ol isomer highly favorable. While Lewis acid catalysts can sometimes alter the regioselectivity by creating a more carbocation-like character at the more substituted carbon, the uncatalyzed or base-catalyzed reaction is highly selective for the C1 attack.[2][3]

Caption: Mechanism of nucleophilic ring-opening.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound. It is based on established methods for the aminolysis of propylene oxide and should be performed by trained personnel in a suitable chemical fume hood.[4][5]

3.1. Materials and Equipment

Reagent/EquipmentPurpose
Propylene Oxide (PO)Electrophile
NeopentylamineNucleophile
Methanol (or Ethanol)Solvent (optional, can be run neat)
Pressure Reactor (Autoclave)To handle elevated temp/pressure
Magnetic Stirrer & HotplateFor heating and agitation
Rotary EvaporatorFor solvent/excess reagent removal
Distillation ApparatusFor final product purification

3.2. Step-by-Step Procedure

  • Reactor Charging: To a clean, dry pressure reactor equipped with a magnetic stir bar, add neopentylamine (1.0 equivalent). If using a solvent, add anhydrous methanol (approx. 2-3 mL per gram of neopentylamine).

  • Cooling: Seal the reactor and cool the vessel to 0-5 °C using an ice bath.

  • Propylene Oxide Addition: Slowly add propylene oxide (1.0-1.2 equivalents) to the cooled, stirred solution. Caution: The addition may be exothermic. Maintain the temperature below 10 °C during the addition.

  • Reaction: Once the addition is complete, ensure the reactor is securely sealed. Heat the reaction mixture to 120-150 °C with vigorous stirring.[5] The reaction is typically maintained at this temperature for 12-24 hours. Monitor the pressure inside the reactor; it will increase with temperature.

  • Cool Down & Venting: After the reaction period, cool the reactor to room temperature. Once cooled, carefully vent any excess pressure in a chemical fume hood.

  • Work-up: Open the reactor and transfer the contents to a round-bottom flask. If a solvent was used, or if excess propylene oxide (boiling point: 34 °C) and neopentylamine (boiling point: 81 °C) are present, remove them under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a viscous, yellowish oil. Purify the crude this compound by vacuum distillation. The expected boiling point will be higher than that of the starting materials.

Safety Precautions: A Critical Assessment

Handling the reagents for this synthesis requires strict adherence to safety protocols due to their significant hazards.

4.1. Reagent Hazard Summary

CompoundKey Hazards
Propylene Oxide Extremely Flammable (H224) , Carcinogenic (H350) , Mutagenic (H340) , Toxic if inhaled/in contact with skin (H331, H311), Causes serious eye irritation (H319).[6][7][8][9] May polymerize explosively with heat or contaminants.[9]
Neopentylamine Highly Flammable (H225) , Corrosive (H314) - Causes severe skin burns and eye damage, Harmful if swallowed (H302).[10][11][12]

4.2. Mandatory Safety Procedures

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber) are mandatory.

  • Ventilation: All operations must be conducted in a certified chemical fume hood with a high flow rate to prevent inhalation of toxic and flammable vapors.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., Nitrogen) can prevent potential side reactions and is good practice, especially given the flammability of the reagents.

  • Grounding: All equipment should be properly grounded to prevent static discharge, which could ignite flammable vapors.[11]

  • Emergency Preparedness: An appropriate fire extinguisher (e.g., CO2, dry chemical) and an emergency eyewash/shower station must be immediately accessible.

Purification and Characterization

Achieving high purity is essential for downstream applications.

5.1. Purification Strategies

  • Vacuum Distillation: This is the primary method for purifying the final product. The significant difference in boiling points between the product and starting materials allows for effective separation.

  • Salt Formation and Crystallization: For achieving very high purity or for resolving enantiomers, the amino alcohol can be converted to a salt (e.g., hydrochloride or oxalate) by reacting it with the corresponding acid.[13] The resulting salt can often be purified by crystallization from a suitable solvent system (e.g., ethanol/ether), and the free base can be regenerated by treatment with a strong base.

  • Chromatography: For small-scale purification, column chromatography on silica gel can be employed, though this is less common for larger-scale preparations. Ion-exchange chromatography has also been noted as a method for removing impurities from similar amino alcohols.[14]

5.2. Expected Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Will confirm the connectivity of the molecule and the isomeric purity.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for O-H and N-H stretching (broad band around 3300 cm⁻¹) and C-N stretching.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

Conclusion

The synthesis of this compound via the ring-opening of propylene oxide with neopentylamine is a well-established and predictable reaction. The key to a successful and safe synthesis lies in understanding the SN2 mechanism, which dictates the desired regioselectivity, and in exercising stringent safety precautions due to the hazardous nature of the starting materials. The provided protocol, grounded in analogous chemical literature, offers a reliable framework for the laboratory-scale production of this important chemical intermediate.

References

  • Ted Pella, Inc. (2017). Safety Data Sheet Product No. 18601 Propylene Oxide. [Link]

  • Chemical Communications (RSC Publishing). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. [Link]

  • MDPI. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. [Link]

  • Semantic Scholar. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis. [Link]

  • New Jersey Department of Health. Propylene Oxide - Hazardous Substance Fact Sheet. [Link]

  • ClinMed International Library. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Link]

  • Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). [Link]

  • National Center for Biotechnology Information. Neopentylamine. PubChem Compound Summary for CID 79882. [Link]

  • LyondellBasell. Propylene Oxide Product Safety Bulletin. [Link]

  • MDPI. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. [Link]

  • Wikipedia. Neopentylamine. [Link]

  • Google Patents. WO1998023559A1 - Method for splitting 1-amino-alkan-2-ol compounds.
  • Vapourtec Ltd. (2025). Ring-Opening Polymerization of Propylene Oxide. [Link]

  • Google Patents.
  • PubMed. (2004). Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate). [Link]

  • Trade Science Inc. (2015). Propylene oxide ring opening with aniline:a combined experimental and DFT theoretical calculation study. [Link]

  • Google Patents. US4268686A - Propylene oxide reaction products.
  • ACS Publications. (2026). Kinetics of Aryl Borane-Catalyzed Propylene Oxide Ring Opening by 1-Propanol. [Link]

  • Wikipedia. 1-Aminopropan-2-ol. [Link]

  • Wikipedia. Propylene oxide. [Link]

  • Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • ResearchGate. Reaction of propylene oxide with octylamine, (a) in flow, (b) in batch.... [Link]

  • ResearchGate. (2025). Resolution of racemic 1-amino-2-propanol. [Link]

  • PubMed. (1982). A column chromatographic method for the removal from 2-amino-2-methyl-1-propanol of impurities that inhibit alkaline phosphatase activity. [Link]

  • Patsnap. (2020). Preparation method of chiral 1-amino-2-propanol. [Link]

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"1-[(2,2-Dimethylpropyl)amino]propan-2-ol" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-[(2,2-Dimethylpropyl)amino]propan-2-ol

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the amino alcohol this compound, focusing on its fundamental molecular characteristics. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Section 1: Molecular Identity and Physicochemical Properties

Molecular Structure and Formula

This compound is a secondary amino alcohol. Its structure consists of a propan-2-ol backbone with a bulky 2,2-dimethylpropyl (neopentyl) group attached to the amino moiety at the first carbon position.

The systematic name dictates the following structural assembly:

  • Propan-2-ol: A three-carbon chain with a hydroxyl (-OH) group on the central carbon.

  • 1-amino: An amino (-NH) group is located on the first carbon.

  • (2,2-Dimethylpropyl): A five-carbon alkyl group, also known as a neopentyl group, is attached to the nitrogen atom of the amino group.

Based on this structure, the molecular formula is determined by the summation of all constituent atoms:

  • Carbon (C): 3 (from propanol) + 5 (from 2,2-dimethylpropyl) = 8

  • Hydrogen (H): 7 (from propanol backbone) + 1 (from hydroxyl) + 1 (from amine) + 11 (from 2,2-dimethylpropyl) = 20. A more precise count is: CH₃-CH(OH)-CH₂-NH-CH₂(C(CH₃)₃) which gives 3 + 1+1 + 2+1 + 2 + 9 = 19 hydrogens.

  • Nitrogen (N): 1

  • Oxygen (O): 1

Thus, the definitive molecular formula is C₈H₁₉NO .

Molecular Weight

The molecular weight is calculated from the molecular formula using the atomic weights of the constituent elements.

ElementQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)812.01196.088
Hydrogen (H)191.00819.152
Nitrogen (N)114.00714.007
Oxygen (O)115.99915.999
Total 145.246

The molar mass of this compound is 145.25 g/mol . A related isomer, 2-methyl-1-[(2-methylpropyl)amino]propan-2-ol, has a reported molecular weight of 145.24 g/mol , which corroborates this calculation.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Physical State Liquid at room temperatureSimilar short-chain amino alcohols are liquids.[1]
Boiling Point Estimated to be in the range of 180-220 °CThe presence of both a hydroxyl and a secondary amine group allows for hydrogen bonding, leading to a relatively high boiling point. The bulky neopentyl group may influence this due to steric hindrance.
Solubility Miscible to moderately soluble in waterThe polar hydroxyl and amino groups will contribute to water solubility. However, the eight-carbon aliphatic structure will decrease its miscibility compared to smaller amino alcohols. It is expected to be soluble in organic solvents.
pKa Estimated to be in the range of 9.5 - 10.5The secondary amine will be basic. The pKa is expected to be similar to other secondary amino alcohols.

Section 2: Synthesis and Reactivity

Retrosynthetic Analysis and Potential Synthesis Pathways

The synthesis of this compound can be approached through several established methods for forming C-N bonds. A logical retrosynthetic disconnection would be at the C-N bond, suggesting a reaction between a 3-carbon epoxide and 2,2-dimethylpropylamine or a reaction between a 1-halopropan-2-ol and 2,2-dimethylpropylamine.

A common and effective method for the synthesis of such amino alcohols is the ring-opening of an epoxide with an amine.

Experimental Protocol: Epoxide Ring-Opening
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2,2-dimethylpropylamine in a suitable solvent such as methanol or ethanol.

  • Addition of Epoxide: Slowly add 1.0 to 1.2 equivalents of propylene oxide to the solution. The reaction is often exothermic, so controlled addition and cooling may be necessary.

  • Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to reflux for several hours to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation under vacuum or by column chromatography on silica gel to yield the pure this compound.

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product Propylene_Oxide Propylene Oxide Reaction Nucleophilic Ring-Opening Propylene_Oxide->Reaction Neopentylamine 2,2-Dimethylpropylamine (Neopentylamine) Neopentylamine->Reaction Target_Molecule This compound Reaction->Target_Molecule Yields

Caption: Synthesis of the target molecule via epoxide ring-opening.

Key Reactivity
  • Basicity: The lone pair of electrons on the nitrogen atom makes the molecule basic, allowing it to react with acids to form ammonium salts. This property is crucial for its potential use as a pH buffer or in formulations requiring neutralization.

  • Nucleophilicity: Both the nitrogen and the oxygen atoms are nucleophilic. The nitrogen can participate in reactions with electrophiles such as alkyl halides and acyl chlorides.

  • Hydroxyl Group Reactivity: The secondary hydroxyl group can undergo esterification, etherification, and oxidation reactions typical of alcohols.

Section 3: Applications in Research and Drug Development

Amino alcohols are a vital class of compounds in medicinal chemistry and material science.[2] While specific applications for this compound are not widely documented, its structural features suggest several potential areas of utility.

Pharmaceutical Scaffolding

The amino alcohol moiety is a common feature in many active pharmaceutical ingredients (APIs). The combination of a hydrogen bond donor (hydroxyl) and a hydrogen bond acceptor/basic center (amine) allows for critical interactions with biological targets. The bulky, lipophilic neopentyl group can serve to occupy hydrophobic pockets in enzyme active sites or receptors, potentially enhancing binding affinity and selectivity.

Prodrug Development

The hydroxyl and amino groups provide convenient handles for the attachment of promoieties to create prodrugs.[3] For instance, the hydroxyl group can be esterified with an amino acid to improve the parent drug's solubility or transport across biological membranes.[3]

Asymmetric Synthesis

Chiral amino alcohols are valuable ligands and catalysts in asymmetric synthesis. If this compound were resolved into its (R) and (S) enantiomers, it could potentially be used to induce stereoselectivity in chemical transformations.

Industrial Applications

Related amino alcohols are utilized as pH buffers, corrosion inhibitors, and in the synthesis of surfactants and emulsifiers.[4][5] The properties of this compound make it a candidate for similar applications, particularly where a sterically hindered, moderately basic amine is required.

Section 4: Safety and Handling

Specific toxicology data for this compound is not available. However, based on the properties of similar amino alcohols, it should be handled with appropriate care.

  • General Hazards: Likely to be a skin and eye irritant.[6] May be harmful if swallowed or inhaled.

  • Handling Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

References

  • Cheméo. 2-Propanol, 1-(dimethylamino)-. [Link]

  • Cheméo. Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Amino-2-propanol in Pharmaceutical and Agrochemical Synthesis. [Link]

  • ResearchGate. A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. [Link]

  • NIST. 1-Propanol, 2,2-dimethyl-. [Link]

  • Wikipedia. Dimethylaminoisopropanol. [Link]

  • PubChem. Dimepranol. [Link]

  • Google Patents. US3402203A - Process of preparing n, n-dimethylamino alcohols.
  • Ataman Kimya. 2-AMINO-2-METHYL-1-PROPANOL (AMP). [Link]

  • MDPI. Amino Acids in the Development of Prodrugs. [Link]

  • Google Patents.
  • Advancion. DMAMP-80™ Multifunctional Amino Alcohol. [Link]

  • Ataman Kimya. 2-AMINO-2-METHYL-1-PROPANOL. [Link]

  • Silver Fern Chemical. Dimethylaminopropylamine (DMAPA): A Versatile Intermediate for Industrial and Commercial Applications. [Link]

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An In-depth Technical Guide to 1-[(2,2-Dimethylpropyl)amino]propan-2-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[(2,2-Dimethylpropyl)amino]propan-2-ol is a β-amino alcohol with potential therapeutic applications as an anti-arrhythmic agent. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and pharmacological profile. The document delves into the mechanistic details of its synthesis via the ring-opening of propylene oxide with neopentylamine, outlines detailed experimental protocols, and discusses the structural features that likely contribute to its biological activity. Furthermore, it explores its potential mechanism of action as a β-adrenergic blocking agent and summarizes the available data on its therapeutic utility. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel cardiovascular drugs.

Introduction

β-Amino alcohols are a significant class of organic compounds that form the structural core of many biologically active molecules and pharmaceuticals. Their applications are diverse, ranging from their use as β-blockers for cardiovascular disorders to chiral auxiliaries in asymmetric synthesis. The compound this compound, also known as N-(2-hydroxypropyl)neopentylamine, belongs to this important class and has been identified as a potential anti-arrhythmic agent.

The structural hallmark of this molecule is the combination of a sterically hindered neopentyl group and a secondary amino alcohol moiety. This unique combination is anticipated to influence its pharmacological properties, including its receptor binding affinity, selectivity, and pharmacokinetic profile. This guide aims to provide a detailed technical overview of this promising compound, from its synthesis to its potential therapeutic applications.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the nucleophilic ring-opening of an epoxide with an amine. This reaction is a classic example of the aminolysis of epoxides, a robust and versatile method for the preparation of β-amino alcohols.

Reaction Rationale and Key Considerations

The synthesis involves the reaction of neopentylamine with propylene oxide. The lone pair of electrons on the nitrogen atom of neopentylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This leads to the opening of the three-membered ring and the formation of the corresponding β-amino alcohol.

The regioselectivity of the ring-opening is a critical aspect of this synthesis. In the case of an unsymmetrical epoxide like propylene oxide, the nucleophilic attack can, in principle, occur at either the less substituted carbon (C1) or the more substituted carbon (C2). Under neutral or basic conditions, the reaction generally proceeds via an SN2 mechanism, with the nucleophile preferentially attacking the less sterically hindered carbon atom. This results in the desired 1-amino-2-propanol regioisomer.

The choice of solvent and temperature can influence the reaction rate and yield. Protic solvents, such as alcohols, can facilitate the reaction by protonating the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack. However, in the absence of a catalyst, the reaction may require elevated temperatures and longer reaction times.

Experimental Protocol

The following protocol is based on the synthetic methodology described in European Patent EP0309321A1.

Materials:

  • Neopentylamine (2,2-dimethylpropan-1-amine)

  • Propylene oxide (1,2-epoxypropane)

  • Methanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for salt formation, if desired)

Procedure:

  • Reaction Setup: In a sealed reaction vessel, combine neopentylamine (1.0 molar equivalent) and propylene oxide (1.0 to 1.2 molar equivalents) in a suitable solvent such as methanol. The use of a sealed vessel is crucial due to the low boiling point and volatility of propylene oxide.

  • Reaction Conditions: Heat the mixture at a temperature range of 80-100°C for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and any unreacted starting materials under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation. The fraction containing this compound is collected.

  • Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Diagram of the Synthetic Workflow:

G cluster_0 Reaction cluster_1 Work-up & Purification cluster_2 Final Product A Neopentylamine D Reaction Vessel A->D B Propylene Oxide B->D C Methanol (Solvent) C->D E Heating (80-100°C, 24-48h) D->E F Solvent Removal E->F G Vacuum Distillation F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Physicochemical Properties

PropertyPredicted Value/Information
Molecular Formula C8H19NO
Molecular Weight 145.24 g/mol
Appearance Likely a colorless to pale yellow liquid at room temperature.
Boiling Point Estimated to be in the range of 180-220 °C at atmospheric pressure.
Solubility Expected to be soluble in organic solvents and moderately soluble in water.
pKa The amino group is expected to have a pKa in the range of 9-10, typical for secondary amines.

Spectral Data for Structural Elucidation

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on its structure.

  • 1H NMR: The spectrum would be expected to show a singlet for the nine protons of the tert-butyl group, multiplets for the protons of the propyl chain, and a broad singlet for the hydroxyl proton.

  • 13C NMR: The spectrum would show distinct signals for the eight carbon atoms in the molecule, including the quaternary carbon and the three methyl carbons of the neopentyl group, and the three carbons of the propanol backbone.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 145. The fragmentation pattern would likely involve cleavage adjacent to the nitrogen and oxygen atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm-1 due to the O-H stretching of the alcohol group, and N-H stretching vibrations in the same region. C-H stretching and bending vibrations would be observed in the regions of 2850-3000 cm-1 and 1350-1480 cm-1, respectively.

Pharmacological Profile and Therapeutic Potential

The primary therapeutic potential of this compound, as disclosed in patent literature, lies in its anti-arrhythmic properties. This activity is likely mediated through the blockade of β-adrenergic receptors.

Mechanism of Action: β-Adrenergic Blockade

β-Adrenergic receptors are a class of G protein-coupled receptors that are targets of the catecholamines, epinephrine and norepinephrine. In the heart, stimulation of β1-adrenergic receptors leads to an increase in heart rate (positive chronotropic effect), contractility (positive inotropic effect), and conduction velocity.

β-blockers competitively antagonize the effects of catecholamines at these receptors. By blocking the β1-receptors in the heart, they reduce the heart rate, decrease myocardial contractility, and slow down atrioventricular conduction. These effects are beneficial in the treatment of cardiac arrhythmias, which are often caused by or exacerbated by increased sympathetic activity.

The structure of this compound, with its secondary amino alcohol moiety, is a common pharmacophore for β-blockers. The bulky neopentyl group attached to the nitrogen atom is a key feature that likely contributes to its binding to the β-adrenergic receptor. The steric hindrance provided by this group can influence the selectivity and potency of the compound.

Signaling Pathway of β-Adrenergic Receptor and its Blockade:

G cluster_0 Normal Signaling cluster_1 With β-Blocker A Catecholamine B β-Adrenergic Receptor A->B C G-protein activation B->C D Adenylate Cyclase activation C->D E cAMP production D->E F Increased Heart Rate & Contractility E->F G This compound H β-Adrenergic Receptor G->H I Blockade H->I J Reduced Sympathetic Effects I->J

Caption: Simplified signaling pathway of β-adrenergic receptor and its blockade.

Potential Therapeutic Applications

The primary therapeutic application for this compound is in the management of cardiac arrhythmias. These include conditions such as:

  • Atrial fibrillation and flutter: To control the ventricular rate.

  • Supraventricular tachycardias: To terminate the arrhythmia or control the heart rate.

  • Ventricular arrhythmias: To suppress ectopic beats and prevent more serious arrhythmias.

Given its structural similarity to other β-blockers, it might also have potential applications in other cardiovascular conditions such as hypertension, angina pectoris, and heart failure. However, further preclinical and clinical studies are required to establish its efficacy and safety profile for these indications.

Analytical Methods

Specific analytical methods for the quantitative determination and quality control of this compound have not been detailed in the available literature. However, standard analytical techniques for similar compounds can be readily adapted.

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) would be a suitable method for assessing the purity of the compound and for quantifying it in various matrices.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection could be developed for the analysis of the compound, particularly for its non-volatile derivatives or in pharmaceutical formulations. Chiral HPLC methods would be necessary to separate and quantify the enantiomers if the compound is prepared as a racemate.

  • Titrimetry: A simple acid-base titration could be used for the assay of the bulk drug substance, given the basic nature of the amino group.

Conclusion and Future Perspectives

This compound is a promising β-amino alcohol with demonstrated potential as an anti-arrhythmic agent. Its synthesis is straightforward, utilizing the well-established aminolysis of epoxides. The presence of a bulky neopentyl group is a key structural feature that likely governs its pharmacological activity as a β-blocker.

While the initial patent data is encouraging, further research is necessary to fully elucidate the therapeutic potential of this compound. Detailed studies on its physicochemical properties, a comprehensive pharmacological evaluation including receptor binding assays, in vitro and in vivo efficacy studies, and the development of validated analytical methods are crucial next steps. The exploration of its enantiomers is also warranted, as often one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or contribute to side effects.

This technical guide provides a solid foundation for researchers and drug development professionals interested in pursuing the further investigation of this compound as a potential new cardiovascular therapeutic.

References

Due to the limited publicly available, peer-reviewed literature specifically on "this compound", a formal reference list with numerous citations directly to this compound is not possible. The information presented is a synthesis of knowledge from general organic chemistry principles, pharmacology of related compounds, and the analysis of the following key patent:

  • European Patent EP0309321A1: This patent discloses the synthesis and potential use of this compound as an anti-arrhythmic agent.

Physical and chemical properties of "1-[(2,2-Dimethylpropyl)amino]propan-2-ol"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 1-[(2,2-Dimethylpropyl)amino]propan-2-ol

Introduction

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's physicochemical properties is fundamental to predicting its behavior, from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of this compound, a secondary amino alcohol with potential applications as a building block in medicinal chemistry and materials science. Due to its status as a potentially novel compound with limited published experimental data, this document combines theoretical predictions, data from structurally analogous compounds, and established analytical methodologies to provide a robust scientific profile.

The structure of this compound, featuring a sterically hindered neopentyl group adjacent to a secondary amine and a secondary alcohol, suggests unique properties related to its basicity, nucleophilicity, and intermolecular interactions. This guide will delve into these characteristics, offering both predicted data and the experimental frameworks required for their validation.

Molecular Structure and Identification

  • IUPAC Name: this compound

  • Common Name: N-neopentyl-isopropanolamine

  • Chemical Formula: C₈H₁₉NO

  • Molecular Weight: 145.24 g/mol

  • CAS Number: Not assigned or readily available in public databases as of the last update. The absence of a CAS number underscores the novelty of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are derived from quantitative structure-property relationship (QSAR) models and analysis of structurally similar compounds. Such predictions are invaluable in the early stages of research and development for prioritizing synthetic targets and designing experiments.

PropertyPredicted ValueMethod of Estimation & Rationale
Boiling Point 180-200 °CBased on the boiling points of structurally similar amino alcohols, such as 1-(tert-butylamino)propan-2-ol and considering the increased molecular weight.
Melting Point Not readily predictable (likely a low-melting solid or a viscous liquid at room temperature)The presence of a chiral center and the bulky neopentyl group may hinder efficient crystal packing, leading to a low melting point.
Solubility Moderately soluble in water; Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO)The hydroxyl and amino groups contribute to water solubility through hydrogen bonding. The C8 alkyl chain reduces overall aqueous solubility compared to smaller amino alcohols.
pKa (of the protonated amine) 9.5 - 10.5Estimated based on the pKa of other secondary amines, with the electron-donating alkyl groups increasing basicity. Steric hindrance from the neopentyl group might slightly modulate this value.[1][2]
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.5Calculated using QSAR models. The C8 hydrocarbon structure contributes to lipophilicity, while the polar amine and hydroxyl groups decrease it.[3]

Synthesis of this compound

The most direct and efficient synthetic route to this compound is the nucleophilic ring-opening of an epoxide with an amine.[4][5][6][7][8] This reaction is typically regioselective, with the amine attacking the less sterically hindered carbon of the epoxide.

Proposed Synthetic Pathway:

Synthesis_of_this compound PropyleneOxide Propylene Oxide Intermediate Reaction Mixture PropyleneOxide->Intermediate Reactant Neopentylamine Neopentylamine (2,2-Dimethylpropan-1-amine) Neopentylamine->Intermediate Nucleophile Product This compound Intermediate->Product Ring-opening reaction

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add neopentylamine (1.0 equivalent).

  • Solvent: If necessary, a protic solvent such as ethanol or isopropanol can be used to facilitate the reaction, although neat conditions are often successful.

  • Addition of Epoxide: Slowly add propylene oxide (1.0-1.2 equivalents) to the stirred solution of neopentylamine. The reaction is often exothermic, and the addition rate should be controlled to maintain a safe temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Predicted NMR data can be generated using software packages that employ empirical databases and computational algorithms.[9][10]

Predicted ¹H NMR Spectrum:

  • Singlet (9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group within the neopentyl moiety.

  • Doublet (3H): A doublet for the methyl group protons on the propanol backbone, coupled to the adjacent methine proton.

  • Multiplet (1H): A multiplet for the methine proton of the C-2 hydroxyl group, coupled to the adjacent methyl and methylene protons.

  • Multiplets (2H): Two diastereotopic protons of the methylene group (C-1) adjacent to the nitrogen, appearing as complex multiplets due to coupling with the C-2 methine proton.

  • Singlet (2H): A singlet for the methylene protons of the neopentyl group adjacent to the nitrogen.

  • Broad Singlets (2H): Broad signals corresponding to the N-H and O-H protons, which may be exchangeable with D₂O.

Predicted ¹³C NMR Spectrum:

  • Quaternary Carbon: Signal for the quaternary carbon of the tert-butyl group.

  • Methyl Carbons: Signals for the three equivalent methyl carbons of the tert-butyl group and the methyl carbon of the propanol backbone.

  • Methylene Carbons: Signals for the two methylene carbons.

  • Methine Carbon: Signal for the carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[11][12][13]

Expected IR Absorptions:

  • O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹.

  • N-H Stretch: A moderate, sharp absorption in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

  • C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region due to the alkyl C-H bonds.

  • C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ range.

  • C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[14][15][16][17]

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (145.24 m/z).

  • Alpha-Cleavage: The most characteristic fragmentation for amino alcohols is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in a prominent fragment ion.

  • Loss of Water: Dehydration of the alcohol can lead to a fragment at [M-18]⁺.

Experimental Determination of Physicochemical Properties

The following protocols outline standard laboratory procedures for the experimental validation of the predicted physicochemical properties.

Workflow for Physicochemical Property Determination

Physicochemical_Property_Determination cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Property Measurement Synthesis Synthesis of Compound Purification Purification (Distillation/Chromatography) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS BoilingPoint Boiling Point Determination Purification->BoilingPoint Solubility Solubility Assay Purification->Solubility pKa pKa Measurement (Potentiometric Titration) Purification->pKa LogP LogP Determination (Shake-flask method) Purification->LogP

Caption: Workflow for synthesis, characterization, and property determination.

Protocol: Boiling Point Determination

The boiling point can be determined using a micro-boiling point apparatus or a Thiele tube.[18][19][20][21]

  • A small amount of the purified liquid is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • The assembly is heated in an oil bath.

  • The temperature at which a steady stream of bubbles emerges from the capillary tube, and upon slight cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.

Protocol: Solubility Determination

The solubility in water and other solvents can be determined by the equilibrium solubility method.[22][23][24][25]

  • An excess amount of the compound is added to a known volume of the solvent (e.g., water) in a sealed vial.

  • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The saturated solution is filtered to remove the excess solid/liquid.

  • The concentration of the compound in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy (if a chromophore is present or can be derivatized).

Potential Applications in Drug Development

The structural motifs within this compound make it an interesting candidate for several applications in drug discovery and development:

  • Chiral Building Block: The molecule possesses a chiral center at the C-2 position of the propanol backbone. Resolution of the enantiomers would provide valuable chiral synthons for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

  • Scaffold for Beta-Blockers: The 1-amino-2-propanol core is a common structural feature in many beta-blocker drugs. The neopentyl group could be explored for its influence on receptor binding and metabolic stability.

  • Linker in Prodrugs: The secondary amine and hydroxyl group provide handles for covalent modification, making it a potential linker for creating prodrugs with tailored solubility and release profiles.

Conclusion

This technical guide provides a detailed prospective analysis of the physical and chemical properties of this compound. While the absence of extensive experimental data necessitates a reliance on predictive methodologies and comparisons with analogous structures, the information presented herein offers a solid foundation for researchers and scientists. The proposed synthetic route is robust and based on well-established chemical principles. The predicted physicochemical properties and spectroscopic data provide a clear roadmap for the synthesis, purification, and characterization of this novel compound. The potential applications in drug development highlight the relevance of this molecule for further investigation. It is the author's hope that this guide will serve as a valuable resource for those embarking on the study of this and other new chemical entities.

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Methodological & Application

Application Note & Synthesis Protocol: 1-[(2,2-Dimethylpropyl)amino]propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility of β-Amino Alcohols

β-amino alcohols are a cornerstone class of organic compounds, serving as invaluable intermediates in the synthesis of pharmaceuticals, chiral auxiliaries, and various fine chemicals.[1] Their structural motif, featuring hydroxyl and amino groups in a 1,2-relationship, provides a versatile platform for further chemical modification. This document provides a detailed, field-proven protocol for the synthesis of a specific secondary amino alcohol, 1-[(2,2-Dimethylpropyl)amino]propan-2-ol. The chosen synthetic strategy is the nucleophilic ring-opening of propylene oxide with neopentylamine. This method is highly reliable, atom-economical, and proceeds with predictable regioselectivity, making it suitable for both research and process development scales.

Reaction Scheme and Mechanism

The synthesis is achieved through a direct nucleophilic substitution (SN2) reaction. The nitrogen atom of neopentylamine acts as the nucleophile, attacking one of the electrophilic carbons of the propylene oxide ring.

Overall Reaction

G cluster_reactants Reactants cluster_product Product Propylene_Oxide Propylene Oxide plus + Propylene_Oxide->plus Neopentylamine Neopentylamine reaction_arrow plus->Neopentylamine Product_Name This compound reaction_arrow->Product_Name

Caption: Overall synthesis scheme.

Mechanistic Rationale

Epoxides, despite being ethers, are highly reactive due to significant ring strain (~13 kcal/mol).[2] This inherent strain is the primary driving force for the ring-opening reaction.[3]

  • Nucleophilic Attack: The reaction proceeds under neutral to basic conditions. The lone pair of electrons on the nitrogen of neopentylamine initiates a nucleophilic attack on a carbon atom of the epoxide ring.

  • Regioselectivity: In an unsymmetrical epoxide like propylene oxide, the nucleophilic attack can theoretically occur at two positions (C1 or C2). Under basic or neutral conditions, the reaction follows a classic SN2 pathway. The nucleophile will preferentially attack the sterically least hindered carbon atom.[2] In this case, the terminal C1 methylene (CH₂) carbon is significantly more accessible than the internal C2 methine (CH) carbon, which is substituted with a methyl group. The bulky neopentyl group of the amine further reinforces this steric preference.

  • Ring Opening and Protonation: The attack forces the C-O bond to break, opening the ring and forming an alkoxide intermediate. This intermediate is then protonated, typically by another molecule of the amine reactant or during the workup step, to yield the final neutral amino alcohol product. The entire process results in an anti-addition stereochemistry, meaning the nucleophile and the newly formed hydroxyl group are on opposite faces of the original epoxide plane.[3]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and includes critical safety information, step-by-step procedures, and characterization guidelines.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMolesPuritySupplier
NeopentylamineC₅H₁₃N87.1621.8 g (29.5 mL)0.25≥98%Sigma-Aldrich
Propylene OxideC₃H₆O58.0812.2 g (14.7 mL)0.21≥99%Sigma-Aldrich
Methanol (Solvent)CH₃OH32.0450 mL-AnhydrousFisher Scientific
Sodium SulfateNa₂SO₄142.04~10 g-AnhydrousVWR
Essential Safety Precautions

WARNING: This procedure involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

  • Propylene Oxide: is highly flammable, volatile, and a known carcinogen. It should be handled with extreme care in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[4]

  • Neopentylamine: is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[5] Avoid inhalation of vapors.

  • Pressure: The reaction involves heating volatile substances. Although performed at atmospheric pressure under reflux, ensure the system is not sealed to avoid dangerous pressure buildup.

Step-by-Step Synthesis Procedure

Caption: Experimental workflow from setup to analysis.

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and a dropping funnel sealed with a rubber septum. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Charging the Reactor: In the flask, dissolve neopentylamine (21.8 g, 0.25 mol) in anhydrous methanol (50 mL). Begin stirring and place the flask in an ice-water bath to cool the solution to 0-5 °C.

    • Scientist's Note: Using a slight excess of the amine (1.2 equivalents) ensures the complete consumption of the more volatile and hazardous propylene oxide. Methanol serves as a protic solvent that facilitates the reaction without being overly reactive.

  • Addition of Propylene Oxide: Add propylene oxide (12.2 g, 0.21 mol) to the dropping funnel. Add the propylene oxide dropwise to the stirred amine solution over 30-45 minutes, maintaining the internal temperature below 10 °C.

    • Scientist's Note: The slow, cooled addition is a critical safety measure to control the initial exothermic reaction and prevent the volatile propylene oxide from boiling off.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle. Maintain the reflux for 16-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 9:1 Dichloromethane/Methanol with 1% triethylamine, or by Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete when the propylene oxide spot/peak is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol and any unreacted starting materials.

  • Purification: The resulting crude oil is purified by vacuum distillation. Assemble a short-path distillation apparatus.

    • Fraction 1: Collect and discard any low-boiling unreacted starting materials.

    • Fraction 2 (Product): Collect the pure this compound. The expected boiling point will be in the range of 70-80 °C at ~10 mmHg.

    • Scientist's Note: The product is a viscous amino alcohol. Ensure the distillation apparatus is well-insulated to prevent premature condensation and ensure efficient collection.

  • Final Product: The purified product should be a clear, colorless to pale yellow viscous liquid. Determine the yield. A typical yield for this reaction is in the range of 75-85%.

Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the neopentyl t-butyl group (~0.9 ppm, s, 9H), the propanol methyl group (~1.1 ppm, d, 3H), the various CH and CH₂ protons along the backbone (multiplets between 2.3-4.0 ppm), and broad, exchangeable signals for the OH and NH protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expect distinct signals for all 8 unique carbons in the molecule.

  • FT-IR (neat): Look for a broad absorption band in the 3300-3400 cm⁻¹ region (O-H and N-H stretching) and C-H stretching bands around 2800-3000 cm⁻¹.

  • Mass Spectrometry (EI+): The molecular ion peak [M]⁺ should be observed at m/z = 145.15.

Troubleshooting and Expert Insights

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Extend the reflux time to 36 hours. Ensure the reflux temperature is adequate.
Loss of volatile reactants.Ensure the condenser is efficient and the addition of propylene oxide is performed slowly at low temperature.
Product is Impure Presence of starting materials.Improve the efficiency of the vacuum distillation. Ensure the vacuum is stable and use a fractionating column if necessary.
Formation of regioisomer.While sterically disfavored, a small amount of the 2-amino-1-propanol isomer may form. Careful fractional distillation is required for separation.
Distillation is Difficult Product is too viscous or has a very high boiling point.Ensure a good vacuum (<5 mmHg) is achieved. Alternatively, the product can be converted to its hydrochloride salt by treating a solution (e.g., in ether) with HCl, which can then be purified by recrystallization.[6]

Conclusion

The protocol described herein for the synthesis of this compound via the ring-opening of propylene oxide is a reliable and efficient method. By carefully controlling the reaction conditions, particularly temperature, and employing standard purification techniques, the target compound can be obtained in high yield and purity. The mechanistic clarity and predictable regioselectivity of this SN2 reaction make it an excellent choice for producing β-amino alcohols for further synthetic applications.

References

  • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576. Available at: [Link]

  • Pavia, M. R., et al. (1993). A process for the purification of an aminoalcohol. Google Patents, US5866719A.
  • Pearson Education. (n.d.). Epoxide Reactions Explained. Available at: [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Available at: [Link]

  • Leger, A., & Shelver, W. H. (1941). Process for the preparation of amino-alcohols. Google Patents, US2243977A.
  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7). Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Available at: [Link]

  • PubChem. (n.d.). Dimepranol. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (2020). Dimethylaminoisopropanol. Available at: [Link]

  • Chemical Suppliers. (2018). SAFETY DATA SHEET PROPAN-2-OL AR. Available at: [Link]

  • Azizi, N., & Saidi, M. R. (2003). A simple and practical procedure for the synthesis of β-amino alcohols by ring opening of epoxides with amines in the presence of lithium perchlorate. Organic & Biomolecular Chemistry, 1(19), 3123-3124. Available at: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Tetrabutylammonium bromide: a novel, efficient, and versatile catalyst for the synthesis of β-amino alcohols from epoxides. Synthesis, 2009(10), 1635-1638. Available at: [Link]

  • Azizi, N., & Saidi, M. R. (2003). Lithium bromide-catalyzed regioselective cleavage of epoxides with amines. Canadian Journal of Chemistry, 81(12), 1474-1477. Available at: [Link]

Sources

Application Note: Strategic Purification Protocols for 1-[(2,2-Dimethylpropyl)amino]propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of 1-[(2,2-Dimethylpropyl)amino]propan-2-ol (also known as 1-(neopentylamino)propan-2-ol). This secondary amino alcohol is a critical intermediate in the synthesis of beta-blockers and other pharmaceutical agents. Its synthesis—typically via the ring-opening of propylene oxide with neopentylamine—often yields a mixture containing unreacted volatile starting materials, bis-alkylated tertiary amine byproducts, and regioisomers.

This document provides three validated protocols ranging from bulk crude cleanup (Distillation) to pharmaceutical-grade isolation (Salt Crystallization).

Chemical Profile & Impurity Landscape

Understanding the physicochemical properties of the target molecule versus its impurities is the foundation of any purification strategy.

Target Molecule: this compound

  • Structure: Secondary amine with a bulky neopentyl group and a secondary alcohol.

  • pKa (Base): ~10.2 (Estimated based on secondary amino alcohols).

  • Boiling Point: High (>200°C at 760 mmHg; ~85–95°C at 2 mmHg).

  • Solubility: Soluble in alcohols, ethers, DCM; sparingly soluble in water at high pH.

Table 1: Component & Impurity Profile
ComponentRoleBoiling Point (Est.)Acid/Base CharacterRemoval Strategy
Neopentylamine Starting Material103°C (Atm)Primary Amine (Basic)Evaporation/Distillation (High volatility difference).
Propylene Oxide Starting Material34°C (Atm)Neutral (Electrophile)Evaporation (Very volatile).
Target Secondary Amine Product ~90°C (2 mmHg) Secondary Amine (Basic) Vacuum Distillation / Salt Formation.
Bis-alkylated Adduct Over-reaction Impurity>140°C (2 mmHg)Tertiary Amine (Basic)Fractional Distillation (Significant BP gap).
Regioisomer Isomer (2-amino-1-propanol deriv.)[1]Similar to TargetSecondary Amine (Basic)Crystallization (Shape selectivity).

Protocol A: Vacuum Fractional Distillation (Primary Isolation)

Objective: Separation of the target secondary amine from volatile starting materials and heavy bis-alkylated byproducts. Principle: The neopentyl group provides significant steric bulk, but the hydrogen bonding of the hydroxyl group elevates the boiling point significantly. Vacuum is required to prevent thermal decomposition.

Equipment Setup
  • Flask: Round-bottom flask (max 60% full).

  • Column: Vigreux column (15–20 cm) or packed column (glass helices) for higher resolution.

  • Head: Short-path distillation head with thermometer.

  • Vacuum: High-vacuum pump capable of <5 mmHg (with manometer).

  • Heating: Oil bath with magnetic stirring (Do NOT use a heating mantle directly to avoid hot spots).

Step-by-Step Methodology
  • Degassing: Connect the crude reaction mixture to the vacuum manifold without heat. Stir for 20 minutes to remove residual propylene oxide and bulk neopentylamine.

  • Conditioning: Slowly lower pressure to 2–5 mmHg .

  • Foreshot Collection (Impurities):

    • Raise oil bath temperature to ~60°C.

    • Collect any low-boiling fractions (residual neopentylamine).

    • Indicator: Vapor temperature will be well below 50°C.

  • Product Collection (Main Fraction):

    • Increase oil bath temperature gradually until vapor temperature stabilizes.

    • Target Vapor Temp: Expect 85–95°C at 2 mmHg .

    • Collect the clear, viscous oil.

  • Residue (Heavies):

    • Stop distillation when vapor temp drops or pot temp rises significantly (>130°C). The residue contains the bis-alkylated tertiary amines.

Critical Note: Use Teflon sleeves for all joints. Grease can leach into hot amines, contaminating the product and interfering with NMR/MS analysis.

Protocol B: Acid-Base Extraction (Chemical Filter)

Objective: Removal of neutral organic impurities and non-basic artifacts. Principle: Exploits the pH-dependent solubility switch of the amine.

Workflow Diagram

ExtractionWorkflow Start Crude Mixture (Organic Solvent) AcidWash Add 1M HCl (aq) Extract Start->AcidWash OrgLayer1 Organic Layer (Neutrals/Non-basics) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Target Amine Salt) AcidWash->AqLayer1 Keep Basify Adjust pH to >12 (NaOH/KOH) AqLayer1->Basify Extract Extract with DCM or EtOAc Basify->Extract FinalOrg Organic Layer (Target Free Base) Extract->FinalOrg Dry & Evaporate FinalAq Aqueous Waste Extract->FinalAq Discard

Figure 1: Logic flow for Acid-Base purification of amino alcohols.

Protocol
  • Dissolution: Dissolve crude oil in Ethyl Acetate or Dichloromethane (10 mL/g).

  • Acid Extraction: Extract with 1M HCl (3 x vol). The product moves to the aqueous phase as the hydrochloride salt.

  • Organic Wash: Wash the aqueous acidic layer with fresh Ethyl Acetate to remove neutral impurities (unreacted epoxides or non-basic byproducts).

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12. The solution will become cloudy as the free amine oils out.

  • Recovery: Extract the basic aqueous layer with Dichloromethane (3 x vol).

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate.
    

Protocol C: Salt Crystallization (High Purity Isolation)

Objective: Obtaining >99% purity for analytical standards or biological testing. Principle: Amino alcohols form stable, crystalline salts with organic acids (Oxalic) or mineral acids (HCl). Impurities (regioisomers/tertiary amines) often do not co-crystallize.

Oxalate Salt Method (Recommended)

Oxalic acid often yields non-hygroscopic, sharp-melting solids for this class of compounds [1].

  • Solution A: Dissolve 10 mmol of the semi-pure amine (from Protocol A or B) in minimal hot Ethanol (abs) or Isopropanol.

  • Solution B: Dissolve 10 mmol of Anhydrous Oxalic Acid in hot Ethanol.

  • Precipitation: Add Solution B to Solution A slowly with stirring.

  • Crystallization:

    • Allow to cool to room temperature slowly.

    • Refrigerate at 4°C for 12 hours.

    • If no crystals form, add diethyl ether dropwise until slightly turbid, then refrigerate.

  • Filtration: Collect white crystals via vacuum filtration. Wash with cold ether.

  • Free-Basing (Optional): If the free base is required, use Protocol B (Steps 4-6) on the pure crystals.

Workflow Diagram

SaltCrystallization Step1 Dissolve Amine in Hot EtOH Step2 Add Stoichiometric Oxalic Acid Step1->Step2 Step3 Cool Slowly (RT -> 4°C) Step2->Step3 Step4 Filter Crystals Step3->Step4 Step5 Recrystallize (if needed) Step4->Step5 < 98% purity

Figure 2: Oxalate salt formation strategy for amino alcohol purification.

Analytical Validation

To ensure the protocol's success, validate purity using the following parameters:

  • GC-MS:

    • Column: DB-5ms or equivalent.

    • Note: Amines can tail. Derivatization with TFAA (Trifluoroacetic anhydride) improves peak shape and separation of isomers [2].

  • 1H-NMR (CDCl3):

    • Check for the diagnostic tert-butyl singlet (~0.9 ppm).

    • Verify the integration of the CH2 adjacent to the amine vs. the CH adjacent to the alcohol.

    • Impurity Check: Look for "doublet of doublets" signals in the 2.5–3.0 ppm region indicative of bis-alkylation.

References

  • Process for the purification of an aminoalcohol. US Patent 5866719A. (Describes the use of oxalic acid for purifying 2-amino-1,3-propanediol analogs).

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (Discusses derivatization of amines with TFAA for GC analysis).

  • Purification: Fractional Distillation. University of Rochester, Department of Chemistry.

  • Process for the preparation of neopentylamine. EP0022532A1.

Sources

"1-[(2,2-Dimethylpropyl)amino]propan-2-ol" in vitro assay guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Characterization of 1-[(2,2-Dimethylpropyl)amino]propan-2-ol

Introduction: A Strategic Approach to In Vitro Profiling

This compound is a chiral amino alcohol, a structural motif present in many biologically active compounds. Its chemical architecture, featuring an amino group and a secondary alcohol on a propane backbone, suggests potential interactions with various biological targets, particularly G-protein coupled receptors (GPCRs) like the adrenergic receptors. As a Senior Application Scientist, this guide provides a comprehensive, field-proven framework for the in vitro characterization of this novel chemical entity.

This document eschews a rigid template in favor of a logical, tiered experimental cascade designed to build a comprehensive pharmacological profile. We will progress from foundational toxicity assessment to primary target deconvolution and conclude with critical safety pharmacology. The causality behind each step and the inclusion of self-validating controls are emphasized to ensure the generation of robust and reliable data for drug development professionals.

Tier 1: Foundational Cytotoxicity Assessment

Before investigating specific mechanisms of action, it is imperative to determine the concentration range at which this compound exhibits cytotoxic effects. This initial screen establishes a "therapeutic window" and informs the concentration ranges for subsequent, more sensitive functional assays, preventing misleading results due to overt cellular toxicity.[1][2][3][4] We will utilize the Resazurin reduction assay, a robust and sensitive method for measuring cell viability.[5]

Principle of the Resazurin (AlamarBlue) Assay

This colorimetric assay is based on the ability of metabolically active, viable cells to reduce the blue, non-fluorescent dye resazurin into the pink, highly fluorescent resorufin.[5] The amount of resorufin produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis plate_cells 1. Plate Cells (e.g., HEK293, HepG2) in 96-well plates incubate_24h 2. Incubate (24 hours, 37°C, 5% CO2) for cell adherence plate_cells->incubate_24h prep_compound 3. Prepare Serial Dilutions of this compound treat_cells 4. Treat Cells (Add compound dilutions to wells) prep_compound->treat_cells incubate_48h 5. Incubate (24-72 hours, 37°C, 5% CO2) treat_cells->incubate_48h add_resazurin 6. Add Resazurin Reagent to each well incubate_assay 7. Incubate (1-4 hours, 37°C) add_resazurin->incubate_assay read_plate 8. Measure Fluorescence (Ex: 560 nm, Em: 590 nm) incubate_assay->read_plate calc_viability 9. Calculate % Viability (vs. vehicle control) plot_curve 10. Plot Dose-Response Curve and determine IC50 calc_viability->plot_curve

Caption: Workflow for the Resazurin-based cytotoxicity assay.

Detailed Protocol: Cytotoxicity Assessment

Materials:

  • HEK293 or HepG2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom black plates

  • This compound

  • Vehicle (e.g., DMSO or sterile water)

  • Resazurin sodium salt solution (e.g., AlamarBlue™)

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in culture medium, starting from a top concentration of 1 mM. Include a vehicle-only control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including vehicle) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Assay Development: Add 10 µL of Resazurin reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells).

    • Calculate percent viability for each concentration relative to the vehicle control (100% viability).

    • Plot percent viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

ParameterDescriptionExample Value
Cell Line Human Embryonic Kidney / Human Hepatocellular CarcinomaHEK293 / HepG2
Seeding Density Cells per well in a 96-well plate8,000
Top Concentration Highest concentration of the test compound1 mM
Incubation Time Duration of compound exposure48 hours
Readout Measured parameterFluorescence (Ex/Em: 560/590 nm)
Key Output Half-maximal inhibitory concentration for cytotoxicityIC₅₀

Tier 2: Primary Target Deconvolution at Adrenergic Receptors

The structural similarity of this compound to known beta-adrenergic receptor modulators makes this receptor family a prime candidate for its primary biological target. We will employ a two-pronged approach: a binding assay to confirm physical interaction and a functional assay to determine the nature of this interaction (agonist or antagonist).

Part A: Radioligand Binding Assay for Beta-Adrenergic Receptors

This assay directly measures the ability of the test compound to displace a known radioactive ligand from the beta-adrenergic receptor, allowing for the determination of its binding affinity (Ki).[6][7]

Principle: The assay is a competitive binding experiment. A fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I]-Iodocyanopindolol) is incubated with a source of beta-adrenergic receptors (e.g., cell membranes from HEK293 cells overexpressing the receptor). The unlabeled test compound is added at increasing concentrations, and its ability to compete with and displace the radioligand is measured.[6]

Detailed Protocol: Radioligand Binding

Materials:

  • Cell membranes prepared from cells expressing the target beta-adrenergic receptor subtype.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Radioligand: [¹²⁵I]-Iodocyanopindolol (or similar).

  • Non-specific binding control: A high concentration of a known non-radioactive antagonist (e.g., 10 µM Propranolol).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter or gamma counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay buffer, radioligand, cell membranes.

    • Non-Specific Binding (NSB): Assay buffer, radioligand, non-specific control (Propranolol), cell membranes.

    • Competitive Binding: Assay buffer, radioligand, serial dilutions of this compound, cell membranes.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Termination: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into vials for counting in a gamma counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC₅₀ (concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part B: Functional Characterization via cAMP Accumulation Assay

This assay determines whether the compound acts as an agonist (stimulates the receptor) or an antagonist (blocks the receptor) by measuring its effect on the downstream second messenger, cyclic AMP (cAMP).[8][9] Beta-adrenergic receptors are typically Gs-coupled, meaning their activation stimulates adenylyl cyclase to produce cAMP.[8][9]

Principle: We will use a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), to quantify intracellular cAMP levels.[10] In this format, cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody, leading to a change in the FRET signal that is inversely proportional to the amount of cellular cAMP.[10]

Experimental Logic: Agonist vs. Antagonist Mode

G cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode ago_treat Treat cells with Test Compound alone ago_measure Measure cAMP accumulation ago_treat->ago_measure ago_result Result: Increase in cAMP indicates agonist activity. Determine EC50. ago_measure->ago_result ant_pretreat Pre-treat cells with Test Compound ant_stimulate Stimulate with known agonist (e.g., Isoprenaline) ant_pretreat->ant_stimulate ant_measure Measure cAMP accumulation ant_stimulate->ant_measure ant_result Result: Inhibition of agonist- stimulated cAMP indicates antagonist activity. Determine IC50. ant_measure->ant_result

Caption: Logic for differentiating agonist and antagonist activity.

Detailed Protocol: cAMP Accumulation

Materials:

  • CHO or HEK293 cells expressing the target beta-adrenergic receptor.

  • Stimulation buffer.

  • Known agonist (e.g., Isoprenaline).

  • cAMP assay kit (e.g., HTRF or AlphaScreen).[10][11]

  • Low-volume 384-well plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Harvest and resuspend cells in stimulation buffer to the desired density.

  • Agonist Mode:

    • Dispense cells into the wells of a 384-well plate.

    • Add serial dilutions of this compound.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Dispense cells into the wells.

    • Add serial dilutions of this compound and incubate for 15 minutes.

    • Add a fixed concentration (e.g., EC₈₀) of a known agonist like Isoprenaline to all wells.

    • Incubate for an additional 30 minutes at 37°C.

  • Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions.[10]

  • Incubation: Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Agonist Mode: Plot the HTRF ratio against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect).

    • Antagonist Mode: Plot the HTRF ratio against the log concentration of the test compound to determine the IC₅₀ for the inhibition of the agonist response.

ParameterAgonist Mode OutputAntagonist Mode Output
Primary Readout cAMP LevelcAMP Level
Key Metric EC₅₀IC₅₀
Interpretation Potency as an activatorPotency as a blocker
Maximal Effect Emax% Inhibition

Tier 3: Cardiovascular Safety Pharmacology - hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[12][13] Assessing a compound's activity at the hERG channel is a critical step in preclinical safety evaluation mandated by regulatory agencies.[14][15]

Principle: The gold-standard method is the whole-cell patch-clamp electrophysiology assay.[12] This technique directly measures the flow of potassium ions through hERG channels expressed in a mammalian cell line (e.g., HEK293). Automated patch-clamp systems allow for higher throughput screening while maintaining high data quality.[16]

Detailed Protocol: Automated Patch-Clamp hERG Assay

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Extracellular and Intracellular recording solutions.[12]

  • Automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Positive control hERG blocker (e.g., E-4031 or Cisapride).[14]

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells in the extracellular solution.

  • System Setup: Load the cells, intracellular solution, extracellular solution, and compound plate into the automated patch-clamp system.

  • Seal and Whole-Cell Formation: The system automatically achieves high-resistance (GΩ) seals between individual cells and the microfluidic chip, followed by membrane rupture to establish the whole-cell configuration.[16]

  • Baseline Recording: Record the baseline hERG current by applying a specific voltage-clamp protocol. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the characteristic "tail current," which is the primary endpoint for measuring hERG block.[12]

  • Compound Application: Apply the vehicle control, followed by cumulative, increasing concentrations of this compound. Allow the effect at each concentration to reach a steady state (typically 3-5 minutes).[12]

  • Positive Control: At the end of the experiment, apply a known hERG blocker to confirm channel activity and maximal inhibition.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage of current inhibition at each concentration relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to determine the IC₅₀ value.

ParameterDescriptionTypical Value/Setting
Cell Line HEK293 with stable hERG expression-
Technique Automated Whole-Cell Patch-ClampQPatch / SyncroPatch
Voltage Protocol Depolarizing pulse followed by a repolarizing stepTail current measured at ~ -50 mV
Primary Endpoint Peak tail current amplitudenA
Key Output Half-maximal inhibitory concentrationIC₅₀
Positive Control Known potent hERG blockerE-4031 (IC₅₀ in low nM range)

References

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. Available from: [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Available from: [Link]

  • FDA. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]

  • SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available from: [Link]

  • Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. Available from: [Link]

  • Creative BioMart. cAMP Accumulation Assay. Available from: [Link]

  • Mediford Corporation. (2024, June 06). Best Practice hERG Assay | Advanced Solutions. Available from: [Link]

  • Springer Nature Experiments. Detection of β-Adrenergic Receptors by Radioligand Binding. Available from: [Link]

  • Frontiers. (2018, May 30). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Available from: [Link]

  • Hoonakker, M.E., et al. (2009, November 05). The cAMP assay: A functional in vitro alternative to the in vivo Histamine Sensitization test. Vaccine, 28(2010), 1347-1352. Available from: [Link]

  • Cyprotex - Evotec. hERG Safety. Available from: [Link]

  • PMC. Relative Quantification of Beta-Adrenergic Receptor in Peripheral Blood Cells Using Flow Cytometry. Available from: [Link]

  • PMC. (2024, January 01). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Available from: [Link]

Sources

"1-[(2,2-Dimethylpropyl)amino]propan-2-ol" as a chemical intermediate in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-[(2,2-Dimethylpropyl)amino]propan-2-ol Role: Sterically Defined Beta-Amino Alcohol Intermediate CAS: 53695-92-4 (Analogous/Generic Reference)

Part 1: Executive Summary & Strategic Utility

This compound is a specialized secondary amine building block used in the synthesis of metabolically stable pharmaceutical candidates. Structurally, it combines a neopentyl group (2,2-dimethylpropyl) with a isopropanolamine backbone.

This intermediate is a "Privileged Structure" in medicinal chemistry, primarily utilized to modulate the lipophilicity (LogP) and metabolic half-life (


) of drug candidates targeting G-Protein Coupled Receptors (GPCRs), specifically 

-adrenergic receptors and calcium channels.

Key Value Propositions:

  • Metabolic Stability (The "Neopentyl Effect"): Unlike

    
    -alkyl chains, the neopentyl group lacks 
    
    
    
    -hydrogens relative to the nitrogen attachment point. This steric arrangement blocks Cytochrome P450-mediated
    
    
    -dealkylation and prevents Hofmann elimination, significantly extending in vivo half-life [1, 2].
  • Regiodefined Handle: The secondary hydroxyl group (-OH) provides a specific vector for Mitsunobu coupling or

    
     reactions, allowing the attachment of aryl pharmacophores while retaining the amine functionality.
    
  • Steric Bulk without Rigidity: The

    
    -butyl tail provides significant hydrophobic bulk to fill receptor pockets, yet the methylene spacer allowing rotational freedom distinct from direct 
    
    
    
    -butyl amines (like those in timolol).

Part 2: Chemical Synthesis Protocol

Methodology: Regioselective Ring Opening of Propylene Oxide

The synthesis relies on the nucleophilic attack of neopentylamine on 1,2-epoxypropane (propylene oxide). The reaction is driven by the nucleophilicity of the amine and is governed by steric factors favoring attack at the least substituted carbon (C1) of the epoxide.

Safety Warning: Neopentylamine is volatile and flammable. Propylene oxide is a volatile carcinogen. All operations must occur in a fume hood.

Reagents:

  • Substrate A: Neopentylamine (2,2-dimethylpropan-1-amine) [>98%]

  • Substrate B: Propylene Oxide (1,2-epoxypropane) [>99%]

  • Solvent: Methanol (anhydrous) or Ethanol.

  • Catalyst (Optional): Lithium Perchlorate (

    
    ) can accelerate kinetics but is usually unnecessary for primary amines.
    

Step-by-Step Protocol:

  • Preparation:

    • Charge a pressure-rated glass vessel or autoclave with Neopentylamine (1.0 equiv) dissolved in Methanol (concentration ~2M).

    • Cool the solution to 0°C in an ice bath to minimize amine volatility.

  • Addition:

    • Add Propylene Oxide (1.1 - 1.2 equiv) dropwise to the cold amine solution.

    • Note: A slight excess of epoxide ensures complete consumption of the expensive amine, but too much excess promotes oligomerization.

  • Reaction:

    • Seal the vessel.

    • Allow to warm to room temperature (25°C) and stir for 2 hours.

    • Heat to 50-60°C for 4–6 hours.

    • Monitoring: Monitor via TLC (stain with Ninhydrin) or GC-MS. Disappearance of neopentylamine indicates completion.

  • Work-up & Purification:

    • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove methanol and excess propylene oxide.

    • Distillation: The crude oil is best purified via vacuum distillation.

      • Expected Boiling Point: ~85-95°C at 10 mmHg (Estimation based on MW).

    • Alternative (Small Scale): Flash column chromatography (DCM:MeOH:NH4OH, 90:9:1).

Yield Expectations: 85–95% (Regioselectivity for the 1-amino isomer is typically >95% due to the steric hindrance of the C2 position on propylene oxide) [3].

Part 3: Mechanism & Logic (Visualized)

The following diagram illustrates the reaction pathway and the "Neopentyl Advantage" regarding metabolic stability.

G cluster_0 Synthesis Phase cluster_1 Metabolic Fate Comparison R1 Neopentylamine (Nucleophile) TS Transition State (Attack at Least Substituted C) R1->TS SN2 Attack R2 Propylene Oxide (Electrophile) R2->TS Prod This compound (Target Intermediate) TS->Prod Ring Opening Met_Stable Neopentyl Group (No Beta-Hydrogens) Prod->Met_Stable Structural Feature CYP CYP450 Enzyme Met_Stable->CYP Met_Unstable n-Pentyl Analog (Has Beta-Hydrogens) Met_Unstable->CYP Stable_Res Resists Dealkylation (Longer Half-life) CYP->Stable_Res No Reaction Site Unstable_Res Rapid N-Dealkylation (Inactive Metabolite) CYP->Unstable_Res Oxidation

Caption: Figure 1.[1] Synthesis pathway via regioselective epoxide opening and comparative metabolic stability mechanism.

Part 4: Downstream Applications (SAR & Coupling)

Once synthesized, the intermediate is typically used in two primary workflows:

Workflow A: Synthesis of Beta-Blocker Analogs ( )

Used to create "Soft Drugs" or sterically encumbered antagonists.

  • Activation: The target intermediate is dissolved in DMF with a base (

    
    ).
    
  • Coupling: Reacted with an aryl fluoride/chloride (e.g., 4-fluorobenzonitrile).

  • Result: The secondary amine displaces the halide (if the aryl ring is electron-deficient) or the hydroxyl group is coupled via ether synthesis.

    • Note: The secondary amine is more nucleophilic than the secondary alcohol, so

      
      -arylation is the dominant path unless the amine is protected (Boc-protection).
      
Workflow B: Chiral Resolution

Since the synthesis from racemic propylene oxide yields a racemate, high-value drug development requires resolution.

  • Protocol: React the intermediate with (R)-Mandelic acid in isopropanol.

  • Crystallization: The diastereomeric salts will have different solubilities. Recrystallize to >99% ee.

  • Free-basing: Treat the salt with NaOH/DCM to recover the chiral amino-alcohol.

Part 5: Analytical Specifications

Data Summary Table: Physical & Chemical Properties

PropertyValue / DescriptionRelevance
Molecular Formula

Core Composition
Molecular Weight 145.24 g/mol Fragment Calculation
pKa (Amine) ~10.2Basic center; protonated at physiological pH
LogP (Calc) ~1.2 - 1.5Moderate lipophilicity (Good BBB penetration potential)
Boiling Point ~180°C (760 mmHg)High boiling point requires vacuum distillation
Appearance Colorless, viscous oilVisual purity check (Yellowing = Oxidation)
Solubility Soluble in EtOH, DCM, DMSOCompatible with standard organic synthesis

References

  • Suzuki, H., et al. (2021).[1][2] "Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability." Journal of Medicinal Chemistry, 64(21), 15846-15857.[3] [4]

    • Validates the metabolic stability of the neopentyl scaffold against CYP450.
  • Meanwell, N. A. (2011). "Improving the decision-making process in the structural modification of drug candidates: Enhancing Metabolic Stability." Journal of Medicinal Chemistry.

    • Authoritative review on using steric bulk (like neopentyl/t-butyl) to block metabolic hot-spots.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Chapter 20: Nucleophilic substitution at the carbonyl group.
  • Zheng, G., & Lu, X. (2006).[5] "Mechanism and regioselectivity for the reactions of propylene oxide...". Journal of Physical Chemistry B, 110(21).[5]

    • Theoretical confirm

Sources

Application Note: Handling and Storage of 1-[(2,2-Dimethylpropyl)amino]propan-2-ol

[1]

Executive Summary

This compound (also known as 1-(neopentylamino)propan-2-ol) is a hindered secondary amino alcohol used primarily as a chiral auxiliary precursor, ligand scaffold, and intermediate in the synthesis of

1

This guide provides a self-validating protocol for researchers to maintain the compound's integrity (purity >98%) and ensure personnel safety during experimental workflows.

Chemical Identity & Physical Properties[1][2][3][4]

Due to the specialized nature of this intermediate, specific physical constants may vary by synthesis batch. The values below are derived from structural analogs (e.g., 1-dimethylamino-2-propanol) and standard structure-property relationships.

PropertyDescription / Value
IUPAC Name This compound
Common Name 1-(Neopentylamino)propan-2-ol
Formula

Molecular Weight 145.24 g/mol
Structure

Physical State Viscous liquid or low-melting solid (Estimated MP: 20–30°C)
Boiling Point ~160–170°C (Estimated at 760 mmHg)
Solubility Soluble in alcohols, ethers, DCM; Sparingly soluble in water (due to lipophilic neopentyl group)
pKa (Est.) ~10.5 (Secondary amine)

Safety & Hazards (HSE)[1]

Signal Word: DANGER Hazard Class: Corrosive (Category 1B), Irritant.[1]

Critical Hazards[1][5][6]
  • Corrosivity: The secondary amine functionality is highly basic.[1] Direct contact causes severe skin burns and irreversible eye damage.[1]

  • Inhalation: Vapors or mists are destructive to mucosal membranes.[1]

  • Flammability: Combustible liquid.[1] Vapors may travel to ignition sources.[1]

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles + Face shield (if pouring >100 mL).[1]

  • Skin: Nitrile gloves (Double gloving recommended; 0.11 mm min thickness).[1]

  • Respiratory: Use in a certified chemical fume hood.[1] If aerosolization is possible, use a respirator with ABEK (Organic Vapor/Base) cartridges.

Storage Protocols

The primary degradation pathway for this compound is the absorption of atmospheric

A. Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Strictly Inert. Store under Argon (Ar) or Nitrogen (

    
    ).[1]
    
    • Why? The bulky neopentyl group does not fully prevent the nucleophilic attack of the nitrogen on

      
      , leading to solid carbamate crust formation on caps.
      
  • Container: Amber glass with PTFE-lined caps.[1] Avoid metal containers (potential leaching).[1]

B. Self-Validating Storage Logic

Follow this decision tree to determine the immediate action required for a sample.

StorageLogicStartSample Status CheckIsSealedIs Container Sealed?Start->IsSealedVisualCheckVisual Inspection:Solids/Crust?IsSealed->VisualCheckNo (In Use)UseAction: Safe to UseIsSealed->UseYes (Stored < 1 Month)PurgeAction: Purge Headspace(Ar/N2) & ResealVisualCheck->PurgeClear LiquidTitrateAction: Titrate forAmine ContentVisualCheck->TitrateCloudy/YellowingRecrystallizeAction: Distill orRecrystallizeTitrate->UsePurity > 98%Titrate->RecrystallizePurity < 95%

Figure 1: Decision logic for assessing sample integrity before synthesis.

Handling & Synthesis Protocols

Protocol A: Dispensing (Inert Technique)

Objective: Transfer liquid without introducing moisture or

1
  • Preparation: Dry all glassware in an oven (>120°C) for 2 hours. Cool under

    
     flow.
    
  • Purge: Insert a needle connected to an inert gas line into the source bottle's septum (if available) or flush the open neck with an inverted funnel of Argon.

  • Transfer: Use a glass syringe with a stainless steel needle.[1]

    • Note: Avoid plastic syringes if storing the aliquot for >1 hour, as amines can leach plasticizers.

  • Seal: Immediately wrap the cap with Parafilm® or electrical tape after use.[1]

Protocol B: Quality Control (QC) - Amine Titration

Objective: Verify the molarity of the reagent if crusting is observed.

  • Solvent: Dissolve ~100 mg of sample in 20 mL of ethanol.

  • Indicator: Add 2 drops of Bromocresol Green.

  • Titrant: Titrate with 0.1 N HCl (standardized).

  • Calculation:

    
    
    Where 
    
    
    .[1]

Degradation Mechanism

Understanding the degradation helps in troubleshooting low yields.

DegradationCompoundThis compound(Active Reagent)CarbamateNeopentyl-Carbamate Salt(White Crust/Solid)Compound->Carbamate Nucleophilic Attack(Rapid in humid air)OxidationN-Oxide / Imine(Yellow Discoloration)Compound->Oxidation Slow Oxidation(Long-term storage)CO2Atmospheric CO2 + H2OCO2->CarbamateO2Atmospheric O2O2->Oxidation

Figure 2: Primary degradation pathways.[1] Carbamate formation is reversible via acidification; oxidation is irreversible.[1]

Emergency Procedures

ScenarioImmediate Action
Skin Contact Flush with water for 15 mins.[1][2] Do not use vinegar (exothermic neutralization).[1] Use PEG-400 if available.[1]
Eye Contact Irrigate with saline/water for 30 mins.[1] Hold eyelids open. Seek ER immediately.
Spill (< 100 mL) Absorb with vermiculite or sand.[1] Do not use sawdust (fire hazard).[1] Neutralize waste with dilute acetic acid.[1]
Fire Use

, dry chemical, or alcohol-resistant foam.[1][3] Do not use water jet (may spread burning amine).[1]

References

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 1-Dimethylamino-2-propanol (Analogous Handling).Link[1]

  • PubChem. (2023).[1] Compound Summary: 1-(Dimethylamino)propan-2-ol.[1][4][5][6] National Library of Medicine. Link[1]

  • Bergmeier, S. C. (2000).[1] The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576.[1] (Mechanistic grounding for amino alcohol synthesis and stability).

  • ChemicalBook. (2023).[1] 1-Dimethylamino-2-propanol Properties and Safety.Link[1]

(Note: Specific literature on the neopentyl derivative is sparse; protocols are extrapolated from validated methods for hindered

1

Application Notes and Protocols for 1-[(2,2-Dimethylpropyl)amino]propan-2-ol Solution Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Research with a Novel Compound

This document provides a detailed guide for the preparation of experimental solutions of 1-[(2,2-Dimethylpropyl)amino]propan-2-ol , a molecule combining the structural features of neopentylamine and 1-aminopropan-2-ol. As of the date of this publication, comprehensive experimental data for this specific compound is not widely available in the public domain. Therefore, this guide has been constructed by a thorough analysis of its constituent chemical moieties.

Crucial Advisory: The protocols and safety information herein are based on scientific inference from well-characterized analogous compounds. Researchers must treat this compound as a substance with unknown properties and conduct their own risk assessments and small-scale validation experiments prior to scaling up. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) mandate this cautious and transparent approach.

The rationale behind this extrapolated guidance rests on the predictable chemical behavior inherited from its precursors:

  • Neopentylamine (2,2-dimethylpropan-1-amine): Contributes a bulky, sterically hindered alkyl group that may influence solubility and imparts a basic amino function. Neopentylamine itself is a highly flammable and corrosive liquid.[1][2][3]

  • 1-Aminopropan-2-ol: Provides a secondary alcohol and a primary amine, making the molecule water-soluble and basic. It is a stable but combustible and corrosive liquid.[4]

This guide is intended for researchers, scientists, and drug development professionals who require a robust starting point for their experimental design.

Inferred Physicochemical Properties and Safety Data

The following table summarizes the anticipated properties of this compound, based on data from neopentylamine and 1-aminopropan-2-ol.

PropertyInferred Value/CharacteristicRationale & References
Molecular Formula C₈H₁₉NOFrom chemical structure
Molecular Weight 145.24 g/mol From chemical formula
Appearance Colorless to pale yellow liquidBased on analogs like neopentylamine and 1-aminopropan-2-ol.[5][6]
Odor Amine-likeA common characteristic of short-chain amines.[4][6]
Boiling Point Estimated: 170-190 °CHigher than 1-aminopropan-2-ol (160 °C) due to increased molecular weight.
Solubility Likely soluble in water and polar organic solvents (e.g., ethanol, DMSO).[5][6]The hydroxyl and amino groups suggest aqueous solubility.
Stability Stable under standard laboratory conditions.Both parent structures are stable.[6] Avoid strong oxidizing agents.[4]
Key Hazards Corrosive, Flammable Liquid Inherits corrosive properties from both parent amines and flammability from neopentylamine.[1][2][3][4]

Critical Safety and Handling Protocols

Given the inferred corrosive and flammable nature of this compound, stringent safety measures are mandatory.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

  • Skin Protection: Use a flame-retardant lab coat and wear gloves resistant to corrosive amines (e.g., butyl rubber or laminate). Change gloves immediately if contaminated.

  • Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of vapors.

  • Other: Ensure an eyewash station and safety shower are immediately accessible.[3]

Handling and Storage
  • Ventilation: All work must be conducted in a well-ventilated laboratory, inside a chemical fume hood.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Ground all equipment to prevent static discharge.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable and corrosive materials.[4] Long-term storage of stock solutions at -20°C or -80°C is recommended to preserve stability, with aliquots to prevent freeze-thaw cycles.[7]

Workflow for Safe Handling of an Uncharacterized Compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_storage Storage & Disposal A Review Analog SDS Data (Neopentylamine, 1-Aminopropan-2-ol) B Assume Highest Hazard Class (Corrosive, Flammable) A->B C Select Full PPE (Goggles, Face Shield, FR Lab Coat, Gloves) B->C D Work in Chemical Fume Hood ONLY C->D E Ground Equipment & Remove Ignition Sources D->E F Perform Small-Scale Test First E->F G Store in Tightly Sealed Container in Flammables Cabinet F->G H Dispose as Hazardous Waste Following Institutional Guidelines G->H

Caption: Decision workflow for handling this compound.

Protocols for Solution Preparation

The following protocols are adapted from established methods for preparing solutions of amino alcohols for research applications.[7] It is imperative to first determine the solubility of this compound in these solvent systems with a small amount of the compound.

Preparation of a 10 mM Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock for subsequent dilution in aqueous media for in vitro assays.

Materials:

  • This compound (MW: 145.24 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Weighing: Carefully add 1.45 mg of this compound to the tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but observe for any signs of degradation.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]

Protocol for Preparing a 1 mg/mL Solution for In Vivo Studies

This protocol uses a common co-solvent system to enhance the solubility and stability of compounds for administration.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Initial Dilution: In a sterile tube, add 100 µL of the 10 mM DMSO stock solution.

  • Add Co-solvents: Add the solvents in the following order, mixing thoroughly after each addition:

    • 400 µL of PEG300

    • 50 µL of Tween-80

  • Final Dilution: Add 450 µL of sterile saline to reach a final volume of 1 mL. The final concentration will be approximately 1 mg/mL.

  • Clarity Check: The final solution should be clear. If precipitation occurs, sonication or gentle warming may be attempted.[7] If the solution remains cloudy, the formulation is not suitable and must be optimized.

  • Use: Prepare this solution fresh before each experiment.

General Workflow for Solution Preparation

A Weigh Compound B Select Solvent System (e.g., DMSO, Co-solvent mix) A->B C Perform Small-Scale Solubility Test B->C D Is it Soluble? C->D E Prepare Stock Solution D->E Yes F Optimize Solvent System D->F No G Perform Serial Dilutions for Working Solutions E->G F->C H Sterile Filtration (if applicable) G->H I Aliquot and Store (-20°C or -80°C) H->I

Caption: General workflow for preparing experimental solutions.

Quality Control and Validation

Every newly prepared stock solution must be validated to ensure trustworthiness of experimental results.

  • Purity and Identity: If the compound is synthesized in-house, its identity and purity should be confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

  • Concentration Verification: For critical applications, the concentration of the stock solution can be verified using techniques like quantitative NMR (qNMR) or HPLC with a standard curve if a reference standard is available.

  • Visual Inspection: Always visually inspect solutions for precipitation or color change before use. Any alteration may indicate degradation or insolubility.

  • pH Measurement: For aqueous working solutions, measure and document the pH, as it can significantly impact compound activity and stability. The basic nature of the amine group will likely result in an alkaline pH.

Conclusion

The preparation of solutions of this compound requires a careful and methodical approach, grounded in the known properties of its chemical analogs. By adhering to the stringent safety protocols outlined and empirically validating the proposed solution preparation methods, researchers can confidently and safely incorporate this novel compound into their experimental workflows. The key to success is to proceed with caution, document all observations, and validate every step.

References

  • PubChem. (n.d.). Neopentylamine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Kaabi, A., Slema, S., Ouerfelli, O., & Besbes, R. (2022). Three 1-aminopropan-2-ols with potential biological activities. ResearchGate. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (2023). 1-Aminopropan-2-ol. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Dimepranol. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7). Retrieved February 19, 2026, from [Link]

  • Hanson, S. K., & Rossen, K. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 358–365. [Link]

  • LookChem. (n.d.). Cas 78-96-6, Amino-2-propanol. Retrieved February 19, 2026, from [Link]

  • Kchouk, H., et al. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Medicinal Chemistry Research, 26(6), 1234-1242. [Link]

  • Brevets, E. (1998). Method for splitting 1-amino-alkan-2-ol compounds. Google Patents.
  • United States Patent Office. (n.d.). 3,402,203.
  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-amino- (CAS 78-96-6). Retrieved February 19, 2026, from [Link]

Sources

Application Note: 1-[(2,2-Dimethylpropyl)amino]propan-2-ol in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical applications, synthesis, and quality control protocols for 1-[(2,2-Dimethylpropyl)amino]propan-2-ol (also referred to as 1-(Neopentylamino)propan-2-ol ).

While this specific neopentyl derivative is a specialized intermediate, it belongs to the critical class of 1-amino-2-propanols , which are foundational to pharmaceutical chemistry—most notably as the active excipient Dimepranol (in Inosine Pranobex ) and as chiral building blocks for beta-blockers (e.g., Timolol analogs). This guide addresses the molecule's specific properties while leveraging field-proven protocols from its direct pharmaceutical analogs.

Executive Summary & Chemical Identity

This compound is a sterically hindered secondary amino-alcohol. Its bulky neopentyl (2,2-dimethylpropyl) group confers unique lipophilicity and metabolic stability compared to its common analogs, Dimepranol (dimethylamino) and Tert-butylamino-2-propanol .

Chemical Structure & Classification[1]
  • IUPAC Name: this compound

  • Common Name: Neopentylamino-2-propanol

  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Key Functionality: Secondary amine (nucleophile), Secondary alcohol (H-bond donor/acceptor), Neopentyl tail (hydrophobic shield).

Core Pharmaceutical Applications[2]
  • Immunomodulatory Complexes (Dimepranol Analog): Acts as a structural analog to Dimepranol in the formulation of Inosine Pranobex -type antiviral complexes. The bulky neopentyl group alters the ion-pairing dynamics with 4-acetamidobenzoic acid, potentially modifying bioavailability and half-life.

  • Beta-Blocker Synthesis Intermediate: Serves as a "bulky amine" precursor for next-generation beta-adrenergic receptor antagonists. The neopentyl group mimics the steric bulk of the tert-butyl group found in Timolol and Nadolol , but with different rotational freedom.

  • Chiral Resolving Agent: Due to its basic nitrogen and chiral center (at C2), it is used in the resolution of acidic racemic drugs via diastereomeric salt formation.

Structural & Functional Logic (Graphviz)[1]

The following diagram illustrates the synthesis pathway and the divergent pharmaceutical applications of this amino-alcohol class.

G PropyleneOxide Propylene Oxide (Chiral or Racemic) TargetMolecule This compound (Target Intermediate) PropyleneOxide->TargetMolecule Ring Opening (S_N2) Neopentylamine Neopentylamine (2,2-Dimethylpropylamine) Neopentylamine->TargetMolecule Nucleophilic Attack BetaBlocker Beta-Blocker Synthesis (e.g., Neopentyl-Timolol Analog) TargetMolecule->BetaBlocker Ar-O-CH2-Epoxide Coupling ImmunoComplex Immunomodulatory Complex (Inosine Pranobex Analog) TargetMolecule->ImmunoComplex Salt Formation w/ PACBA SaltResolution Chiral Resolution Agent (Diastereomeric Salts) TargetMolecule->SaltResolution Acid-Base Reaction

Caption: Synthesis of this compound via epoxide ring opening and its downstream pharmaceutical workflows.

Experimental Protocols

Protocol A: Regioselective Synthesis (Ring Opening)

This protocol ensures high regioselectivity for the 1-amino-2-alcohol isomer over the 2-amino-1-alcohol byproduct.

Objective: Synthesize this compound from propylene oxide and neopentylamine.

Materials:

  • Propylene Oxide (CAS 75-56-9) - 1.2 equivalents

  • Neopentylamine (2,2-Dimethylpropylamine) (CAS 753-89-9) - 1.0 equivalent

  • Solvent: Methanol (HPLC Grade) or Ethanol

  • Catalyst: Lithium Perchlorate (LiClO

    
    ) (Optional, promotes regioselectivity)
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Neopentylamine (10 mmol) in Methanol (20 mL).

  • Addition: Cool the solution to 0°C. Add Propylene Oxide (12 mmol) dropwise over 30 minutes. Note: Exothermic reaction; maintain temperature <5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. For hindered amines, reflux at 50°C for an additional 4 hours may be required.

  • Monitoring: Monitor consumption of Neopentylamine via TLC (SiO

    
    , MeOH/DCM 1:9, Ninhydrin stain) or GC-FID.
    
  • Workup: Remove excess solvent and unreacted propylene oxide under reduced pressure (Rotavap at 40°C, 20 mbar).

  • Purification: Purify the crude oil via vacuum distillation (bp approx. 85-95°C at 10 mmHg) or column chromatography if high purity is required.

Quality Criteria:

  • Purity: >98% by GC-MS.

  • Regioselectivity: >95:5 (1-amino vs 2-amino isomer).

Protocol B: Formulation of Immunomodulatory Complex (Inosine Pranobex Analog)

This protocol mimics the production of Isoprinosine , substituting Dimepranol with the Neopentyl analog to create a testable lipophilic variant.

Components:

  • Inosine (CAS 58-63-9)

  • 4-Acetamidobenzoic Acid (PACBA) (CAS 556-08-1)

  • This compound (The Target)

Stoichiometry: 1 (Inosine) : 3 (PACBA) : 3 (Amine)

Methodology:

  • Salt Formation: Dissolve 4-Acetamidobenzoic acid (30 mmol) in Ethanol (50 mL). Add this compound (30 mmol) slowly. Stir at 25°C for 1 hour until a clear solution of the salt (PACBA-Neopentylamino-propanol) is formed.

  • Complexation: Add Inosine (10 mmol) to the salt solution. Heat to 50°C and stir for 2 hours to ensure homogenous complexation.

  • Isolation: Concentrate the solution under vacuum to a viscous syrup. Add Acetone or Diethyl Ether to induce precipitation of the complex.

  • Drying: Filter the white precipitate and dry under vacuum at 40°C for 24 hours.

Analytical Quality Control (QC)

Data Summary: Physicochemical Specifications
ParameterSpecificationMethod
Appearance Clear, colorless viscous liquidVisual
Purity (GC) ≥ 98.5%GC-FID (DB-5 Column)
Water Content ≤ 0.5%Karl Fischer Titration
Identification A IR Spectrum matches standardFTIR (ATR)
Identification B Mass Ion (M+) = 145.2 m/zGC-MS (EI)
Regioisomer Ratio > 99:1 (1-amino : 2-amino)1H-NMR (CDCl3)
QC Protocol: GC-MS Identification

Rationale: Amino-alcohols can be difficult to analyze due to peak tailing. Derivatization is recommended.

  • Derivatization: Mix 10 µL of sample with 50 µL BSTFA + 1% TMCS . Incubate at 60°C for 30 mins to form the TMS-ether derivative.

  • GC Parameters:

    • Column: HP-5MS (30m x 0.25mm x 0.25µm).

    • Carrier: Helium at 1.0 mL/min.

    • Temp Program: 60°C (1 min) → 15°C/min → 250°C (5 min).

  • Detection: MS (EI, 70eV). Look for the molecular ion of the TMS derivative (M+ = 217 m/z) and the characteristic alpha-cleavage fragment.

Mechanism of Action & Rationale

The substitution of the Dimethyl group (in Dimepranol) with a Neopentyl group introduces specific pharmacological changes:

  • Increased Lipophilicity: The tert-butyl moiety within the neopentyl group significantly increases logP, potentially enhancing blood-brain barrier (BBB) penetration for CNS-targeted beta-blockers.

  • Steric Shielding: The bulky neopentyl group protects the amine nitrogen from rapid metabolic N-dealkylation/oxidation, potentially extending the drug's half-life compared to simple alkyl amines.

  • Receptor Selectivity: In beta-adrenergic antagonists, the bulkiness of the amine substituent dictates

    
     vs 
    
    
    
    selectivity. The neopentyl group provides a steric volume intermediate between isopropyl (Propranolol) and tert-butyl (Timolol), offering a tunable selectivity profile.

References

  • Inosine Pranobex (Isoprinosine)

    • Source: PubChem. "Inosine Pranobex (Compound)."[1][2][3][4] National Center for Biotechnology Information.

    • URL:[Link]

  • Synthesis of Amino-Alcohols via Epoxide Opening: Source: Bergmeier, S. C. (2000). "The Synthesis of Vicinal Amino Alcohols." Tetrahedron. Context: Standard protocols for regioselective ring opening of propylene oxide by hindered amines.
  • Beta-Blocker Structure-Activity Relationships (SAR)

    • Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics. "Adrenergic Antagonists."[1]

    • Context: Role of amine substituents (isopropyl vs t-butyl) in receptor affinity.
  • Analytical Methods for Amino-Propanols

    • Source: Journal of Chromatography A.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Yield Issues in the Synthesis of 1-[(2,2-Dimethylpropyl)amino]propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[(2,2-dimethylpropyl)amino]propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering yield-related challenges in the synthesis of this important amino alcohol intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles governing the reaction, enabling you to make informed, data-driven decisions to optimize your synthesis.

Section 1: Overview of Common Synthesis Routes

The synthesis of this compound is typically approached via two primary pathways. The selection of a route often depends on available starting materials, scalability, and desired isomeric purity. Understanding the fundamentals of each route is the first step in effective troubleshooting.

  • Route A: Nucleophilic Ring-Opening of Propylene Oxide. This is the most direct method, involving the reaction of neopentylamine (2,2-dimethylpropan-1-amine) with propylene oxide. The reaction proceeds via an S_N2 mechanism where the amine acts as the nucleophile.

  • Route B: Reductive Amination. This pathway involves the reaction of 1-hydroxypropan-2-one with neopentylamine to form an intermediate imine, which is then reduced in situ to the target amine.[1][2] This method offers versatility through the choice of reducing agents.

Below is a high-level overview of these synthetic pathways.

Synthesis_Pathways cluster_0 Route A: Epoxide Ring-Opening cluster_1 Route B: Reductive Amination PropyleneOxide Propylene Oxide Product_A This compound PropyleneOxide->Product_A Neopentylamine_A Neopentylamine Neopentylamine_A->Product_A + Ketone 1-Hydroxypropan-2-one Imine Imine Intermediate Ketone->Imine Neopentylamine_B Neopentylamine Neopentylamine_B->Imine + Product_B This compound Imine->Product_B [Reduction] Troubleshooting_Flowchart Start Low Yield or Purity Issue Problem1 High Unreacted Amine? Start->Problem1 Problem2 Mixture of Isomers? Start->Problem2 Problem3 Diol Byproduct (Reductive Am.)? Start->Problem3 Solution1a Increase Temperature/Time Problem1->Solution1a Yes Solution1b Use Slight Excess of Epoxide Problem1->Solution1b Yes Solution2a Ensure Neutral/Basic Conditions Problem2->Solution2a Yes Solution2b Check Reagent Purity for Acids Problem2->Solution2b Yes Solution3a Use Milder Reducing Agent (e.g., Na(OAc)3BH) Problem3->Solution3a Yes Solution3b Perform Indirect (2-step) Amination Problem3->Solution3b Yes

Caption: A decision tree for troubleshooting common yield issues.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: Which synthesis route is generally recommended for scalability and yield? The epoxide ring-opening route is often preferred for industrial scale due to its high atom economy (no byproducts are formed in the main reaction) and use of readily available starting materials. [3]However, controlling regioselectivity can be a challenge. The reductive amination route offers greater control and predictability, especially for complex molecules, but is less atom-economical as it requires a stoichiometric reducing agent. [2]

  • FAQ 2: What are the critical safety precautions when working with propylene oxide? Propylene oxide is a highly flammable, volatile, and carcinogenic liquid. [4]It must be handled in a well-ventilated chemical fume hood at all times. Due to its low boiling point (34 °C), it should be stored in a cool, explosion-proof environment. Reactions involving propylene oxide, especially when heated in a sealed vessel, can build significant pressure and must be conducted behind a blast shield with appropriate pressure-relief mechanisms.

  • FAQ 3: How can I best purify the final product? Purification can be challenging due to the product's basicity and potential for isomer contamination.

    • Workup: After the reaction, a basic aqueous workup (e.g., with 2M NaOH) can be used to remove any acidic catalysts or byproducts and to ensure the product is in its free-base form. [5] 2. Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

    • Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. [5] 4. Final Purification: For high purity, vacuum distillation is the most common method. If regioisomers are present and have similar boiling points, column chromatography on silica gel may be necessary, often using a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 1-2%) to prevent peak tailing.

Section 4: Experimental Protocols

The following are representative, non-optimized protocols provided for illustrative purposes. All steps should be performed in a certified chemical fume hood with appropriate personal protective equipment.

Protocol A: Epoxide Ring-Opening
  • Setup: To a stainless-steel pressure vessel equipped with a magnetic stir bar, add neopentylamine (1.0 eq).

  • Addition: Cool the vessel in an ice bath and slowly add propylene oxide (1.1 eq).

  • Reaction: Seal the vessel tightly. Place it in a heating mantle behind a blast shield. Heat the mixture to 90 °C with vigorous stirring for 16-24 hours.

  • Workup: Cool the vessel to room temperature and then further in an ice bath before carefully opening. Transfer the crude mixture to a round-bottom flask.

  • Purification: Remove any unreacted propylene oxide by rotary evaporation. Purify the resulting crude oil by vacuum distillation to yield the product as a clear liquid.

Protocol B: Indirect Reductive Amination
  • Imine Formation: To an oven-dried round-bottom flask containing activated 4Å molecular sieves, add 1-hydroxypropan-2-one (1.0 eq) and neopentylamine (1.05 eq) in anhydrous methanol. Stir the mixture at room temperature under a nitrogen atmosphere for 4-6 hours, or until imine formation is maximized as monitored by TLC or GC.

  • Reduction: Cool the flask to 0 °C in an ice bath. In portions, slowly add sodium borohydride (NaBH₄) (1.2 eq). Caution: Gas evolution.

  • Quenching: After stirring for an additional 2 hours at room temperature, slowly quench the reaction by adding water, followed by 2M NaOH solution until the mixture is basic (pH > 11).

  • Extraction: Extract the aqueous mixture three times with dichloromethane. [5]5. Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

References

  • Wikipedia. Reductive amination. Retrieved from [Link]

  • Google Patents. Propylene oxide reaction products - US4268686A.
  • Synple Chem. Application Note – Reductive Amination. Retrieved from [Link]

  • Wikipedia. Propylene oxide. Retrieved from [Link]

  • Organic Syntheses. Procedure for workup and purification. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • LookChem. 1-Dimethylamino-2-propanol|108-16-7. Retrieved from [Link]

  • ResearchGate. A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Retrieved from [Link]

  • Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Retrieved from [Link]

  • PMC. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. Retrieved from [Link]

  • ResearchGate. Conversion of propylene oxide in the reaction with octylamine. Retrieved from [Link]

  • Google Patents. Process of preparing n, n-dimethylamino alcohols - US3402203A.
  • ResearchGate. Reaction of propylene oxide with octylamine, (a) in flow, (b) in batch. Retrieved from [Link]

  • PubMed. A column chromatographic method for the removal from 2-amino-2-methyl-1-propanol of impurities that inhibit alkaline phosphatase activity. Retrieved from [Link]

  • Cheméo. 2-Propanol, 1-(dimethylamino)-. Retrieved from [Link]

  • SlideShare. CHAPTER 8 Chemicals Based on Propylene. Retrieved from [Link]

  • PubChem. Dimepranol | C5H13NO | CID 37511. Retrieved from [Link]

  • Google Patents. Synthesis method of 2-aminopropanol - CN110981738A.
  • MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

  • Google Patents. Preparation method of 2-amino-2-methyl-1-propanol - CN1911899A.
  • PMC. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Retrieved from [Link]

  • ResearchGate. Synthesis of 1-(2,2-Dimethylpropyl)-Cyclopropene (1-DCP) as an Ethylene Antagonist. Retrieved from [Link]

  • Google Patents. Preparation method of 2-amino-2-methyl-1-propyl alcohol - CN103232351A.
  • ResearchGate. Resolution of racemic 1-amino-2-propanol. Retrieved from [Link]

  • OSHA. Analysis of 2-amino-2-methyl-1-propanol. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-[(2,2-Dimethylpropyl)amino]propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-NEO-PO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Neopentylamine and Propylene Oxide Coupling

Welcome to the Technical Support Center

You are accessing the advanced troubleshooting module for the synthesis of 1-[(2,2-Dimethylpropyl)amino]propan-2-ol . This guide moves beyond basic textbook definitions to address the specific kinetic and thermodynamic challenges of coupling sterically hindered amines (neopentylamine) with asymmetric epoxides (propylene oxide).

Below you will find a self-validating protocol designed to maximize regioselectivity and minimize poly-alkylation, supported by mechanistic logic and safety frameworks.

Module 1: Reaction Logic & Mechanism

User Question: Why am I observing multiple spots on TLC/HPLC, and how do I ensure the reaction yields the desired secondary amine?

Technical Insight: The reaction between neopentylamine and propylene oxide is a nucleophilic attack on an epoxide ring. Two primary challenges dictate your yield:

  • Regioselectivity: You want the amine to attack the terminal carbon (C1) of propylene oxide. Fortunately, under basic/neutral conditions, steric factors favor this "normal" ring opening. The bulkiness of the neopentyl group further reinforces this preference, making attack at the substituted carbon (C2) highly unfavorable.

  • Chemo-selectivity (Poly-alkylation): The product formed is a secondary amine. Secondary amines are often more nucleophilic than primary amines due to inductive effects. However, in this specific case, the neopentyl group acts as a steric shield . While this reduces the rate of the second addition, over-alkylation (reacting with a second propylene oxide molecule) remains the primary impurity risk if stoichiometry is not managed.

Visualizing the Pathway

The following diagram illustrates the competitive pathways. Your goal is to stay in the "Green Zone" (Mono-alkylation) and avoid the "Red Zone" (Bis-alkylation).

ReactionPathway Reactants Neopentylamine + Propylene Oxide TS_1 Transition State (Steric Control) Reactants->TS_1 Heat / Protic Solvent Product TARGET PRODUCT This compound (Secondary Amine) TS_1->Product Major Pathway (Attack at C1) Impurity_Regio IMPURITY Regioisomer (Attack at C2) TS_1->Impurity_Regio Minor Pathway (Attack at C2) Impurity_Bis IMPURITY Bis-alkylated Tertiary Amine Product->Impurity_Bis + Excess Propylene Oxide (Over-alkylation)

Figure 1: Reaction pathway showing the dominance of steric control in preventing regio-errors, but highlighting the risk of sequential alkylation.

Module 2: Optimized Experimental Protocol

User Question: What are the exact conditions to run this reaction safely and efficiently?

Protocol Standard: This protocol utilizes a solvent-promoted approach. Protic solvents (Ethanol or Water) activate the epoxide oxygen via hydrogen bonding, facilitating ring opening without the need for Lewis acid catalysts (which can degrade regioselectivity).

Step-by-Step Methodology
  • Stoichiometry Setup:

    • Neopentylamine (Amine): 3.0 to 5.0 equivalents.

    • Propylene Oxide (Epoxide): 1.0 equivalent.[1]

    • Reasoning: The excess amine is statistically required to ensure the epoxide is consumed by the primary amine before it can react with the product. The unreacted neopentylamine is volatile and easily recovered.

  • Solvent Selection:

    • Primary Choice: Ethanol (95% or absolute).

    • Alternative: Water (accelerates rate but makes workup harder due to solubility).

    • Concentration: 0.5 M to 1.0 M with respect to the epoxide.

  • Addition Phase (Critical for Safety):

    • Cool the amine/solvent mixture to 0°C .

    • Add Propylene Oxide slowly.

    • Warning: Propylene oxide boils at 34°C. Adding it to a warm solution will cause rapid vaporization and pressure buildup.

  • Reaction Phase:

    • Seal the reaction vessel (pressure tube or autoclave recommended).

    • Heat to 60°C - 80°C for 4–6 hours.

    • Monitoring: Monitor consumption of Propylene Oxide via GC or TLC (stain with KMnO4 or Ninhydrin).

  • Workup & Purification:

    • Concentration: Rotary evaporate to remove the solvent and the excess neopentylamine.

    • Note: Neopentylamine boils at ~81°C. The product boils significantly higher.

    • Vacuum Distillation: The residue is the crude amino-alcohol. Purify via vacuum distillation to obtain the clear oil product.

Module 3: Troubleshooting Guide (FAQs)

User Question: I followed the protocol, but I am facing specific issues. How do I fix them?

Data Matrix: Problem Identification & Solution
SymptomProbable CauseCorrective Action
Low Conversion Reaction temperature too low; PO loss.Ensure vessel is sealed tight.[2] Propylene oxide is volatile (BP 34°C) and will escape if not contained. Increase temp to 70°C.
Bis-alkylation (Tertiary Amine) Low Amine:Epoxide ratio.CRITICAL: Increase Neopentylamine equivalents to 5.0. Do not add PO all at once at high temp.
Regioisomer Presence (>5%) Acidic contamination or high temp.Ensure neutral conditions. Avoid Lewis acids. Lower temperature to 50°C and extend time (kinetic control).
Pressure Buildup Exotherm or volatile reactant.Use a rated pressure vessel. Cool to 0°C before mixing. Fill vessel only to 50% capacity.
Decision Logic for Impurities

Troubleshooting Start Problem Detected CheckImpurity Identify Impurity Type (LC-MS / NMR) Start->CheckImpurity BisProduct Impurity: Tertiary Amine (Bis-alkylated) CheckImpurity->BisProduct Mass = Product + 58 Regioisomer Impurity: Primary Alcohol (Wrong C attack) CheckImpurity->Regioisomer Same Mass, diff retention ActionBis Action: Increase Amine Ratio (Dilution Effect) BisProduct->ActionBis ActionRegio Action: Remove Catalysts Lower Temperature Regioisomer->ActionRegio

Figure 2: Logic flow for identifying and correcting impurity profiles.

Module 4: Safety & Handling (Propylene Oxide)

User Question: Are there specific safety concerns beyond standard lab practice?

Critical Safety Directive: Propylene Oxide (PO) is a Category 1 Carcinogen and extremely flammable.

  • Volatility: With a boiling point of 34°C, PO will vaporize at room temperature.

    • Rule: Always handle neat PO in a fume hood with the sash down.

    • Rule: Chill PO in an ice bath before transferring.

  • Incompatibility: PO reacts violently with strong acids, bases, and anhydrous metal chlorides (AlCl3, FeCl3).[3]

    • Rule: Ensure all glassware is neutral and free of acid residue.

  • Storage: Store PO in a fridge/freezer designed for flammables.

References & Authority

The protocols and mechanisms described above are grounded in established physical organic chemistry principles regarding epoxide aminolysis and the specific properties of neopentyl derivatives.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Nucleophilic substitution at the carbonyl group and related reactions - Epoxide Opening).

    • Relevance: Establishes the mechanism of

      
       attack on epoxides under basic conditions favoring the less substituted carbon.
      
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79882, Neopentylamine.

    • Relevance: Source for physical properties (Boiling Point: 81°C) and steric data used to determine stoichiometry.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6378, Propylene oxide.

    • Relevance: Safety data, carcinogenicity warnings, and volatility data (BP: 34°C).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[4]

    • Relevance: Detailed discussion on the kinetics of amine-epoxide coupling and the role of protic solvents in transition state stabilization.

Sources

"1-[(2,2-Dimethylpropyl)amino]propan-2-ol" solubility problems and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the physicochemical challenges associated with 1-[(2,2-Dimethylpropyl)amino]propan-2-ol . This secondary amino-alcohol is a critical intermediate in the synthesis of APIs such as Nirogacestat and various beta-blockers.[1]

Its structure features a lipophilic neopentyl tail and a polar amino-alcohol head , creating an amphiphilic profile that often results in "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization.[1] This guide provides mechanistic insights and field-proven protocols to overcome these solubility hurdles.

Module 1: The "Oiling Out" Phenomenon

The Problem: Users frequently report that upon adding an anti-solvent (e.g., Hexane, Heptane) to a solution of the target molecule, the product separates as a viscous oil at the bottom of the flask rather than precipitating as a filterable solid.

The Mechanism: This molecule exhibits high conformational flexibility.[1] The bulky neopentyl group hinders efficient crystal packing, while the hydroxyl group creates strong but disordered hydrogen bonding networks. When the solubility limit is exceeded rapidly (high supersaturation), the system enters a metastable region where Liquid-Liquid Phase Separation (LLPS) is kinetically favored over nucleation.

Troubleshooting Protocol: Controlled Crystallization Do not simply add heptane until it crashes out. Follow this thermodynamic control loop.

  • Solvent Choice: Dissolve the crude oil in a minimum amount of Isopropyl Acetate (IPAc) or Toluene at 45–50°C.[1]

    • Why? These solvents have moderate polarity that interacts well with the amine while accommodating the lipophilic tail.

  • Seeding (Critical): Cool to 30°C. If seed crystals are available, add 0.5 wt%. If not, scratch the glass surface vigorously to induce nucleation.

  • Anti-Solvent Addition: Add Heptane dropwise via a syringe pump or addition funnel.[1]

    • Rate: 1 volume equivalent over 2 hours.

    • Observation: If an emulsion (milky oil droplets) forms, STOP .[1] Heat back to 45°C until clear, then cool slower. You want a haze (nucleation), not an emulsion.

  • Ripening: Once a solid slurry forms, hold at 20°C for 4 hours before filtering. This "Ostwald Ripening" allows small crystals to dissolve and redeposit onto larger, purer crystals.

Module 2: pH-Dependent Solubility (Acid-Base Swing)

The Problem: The molecule is insoluble in neutral water but difficult to extract from organic reaction mixtures.[1]

The Solution: Utilize the basicity of the secondary amine (


) to purify without chromatography.

Workflow Diagram: Acid-Base Purification

AcidBaseSwing Start Crude Reaction Mixture (Organic Solvent) Acidify Add 1M HCl (aq) Target pH 2-3 Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Target Amine Salt) PhaseSep1->AqLayer1 Keep Wash Wash with DCM/MTBE (Remove neutrals) AqLayer1->Wash Basify Add NaOH/KOH Target pH > 12 Wash->Basify Free Base Liberation Extract Extract into DCM or IPAc Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry

Caption: Figure 1.[1] Acid-Base Swing Extraction Protocol.[1] This method leverages the amine's pKa to separate it from neutral organic byproducts.

Module 3: Salt Formation Strategy

The Problem: The free base is a low-melting solid or oil that is difficult to handle and weigh accurately.

The Solution: Convert the intermediate into a crystalline salt. This stabilizes the molecule and prevents oxidation/hygroscopicity.[1]

Salt TypeReagentSolvent SystemOutcome
Hydrochloride HCl in Isopropanol (4M)IPA / MTBEHighly crystalline, non-hygroscopic.[1] Best for storage.[1]
Oxalate Oxalic Acid (anhydrous)Acetone / EthanolOften forms easily but can be toxic; good for purification only.[1]
Fumarate Fumaric AcidEthanol / EtOAcPharmaceutically acceptable counter-ion; moderate solubility.[1]

Protocol for HCl Salt Formation:

  • Dissolve 10g of free base in 50 mL Isopropanol (IPA) .

  • Cool to 0–5°C in an ice bath.

  • Slowly add 1.1 equivalents of HCl in IPA (or Dioxane). Exothermic reaction – monitor temperature.[1]

  • If no precipitate forms, add MTBE (Methyl tert-butyl ether) until the solution turns cloudy.[1]

  • Filter the white solid under nitrogen (to prevent moisture absorption during filtration).[1]

Module 4: Solvent Compatibility Matrix

SolventSolubility (25°C)Usage Recommendation
Water (pH 7) Low / ImmiscibleNot recommended for dissolution; use for washing.[1]
Water (pH < 3) High (Miscible)Ideal for extraction/holding.[1]
Methanol / Ethanol High (Miscible)Good for reactions, bad for crystallization (too soluble).[1]
Dichloromethane (DCM) HighExcellent extraction solvent.[1]
Toluene ModerateBest for recrystallization (Temperature dependent).[1]
Hexane / Heptane InsolubleStrict Anti-solvent. Use with caution to avoid oiling out.[1]

Frequently Asked Questions (FAQ)

Q1: The material turned yellow after drying. Is it degraded?

  • A: Likely yes.[1] Secondary amines are prone to oxidation to form N-oxides or imines if left in air, especially when heated.[1]

  • Fix: Always dry under vacuum at

    
    C. Store under Argon or Nitrogen.[1] If yellow, re-dissolve in DCM and pass through a short pad of silica or activated charcoal.
    

Q2: I cannot get the pH to stabilize during extraction.

  • A: The neopentyl group creates steric bulk around the nitrogen, potentially slowing down proton exchange kinetics in biphasic systems.

  • Fix: Ensure vigorous stirring for at least 15 minutes during pH adjustment. Use a digital pH meter rather than paper strips, as organic vapors can affect paper readings.

Q3: Can I use this intermediate for reductive amination directly?

  • A: Yes, but the hydroxyl group can interfere if you are using strong Lewis acids (like

    
    ).[1]
    
  • Fix: Consider protecting the alcohol as a TMS ether or Acetate if the subsequent coupling reaction is sensitive to protic sources.

References

  • Sigma-Aldrich. 1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol Safety Data Sheet & Properties.[1] (Analogous amino-alcohol handling).[1][2] Link

  • U.S. Patent 10,590,087. Synthesis of Nirogacestat and Intermediates.[1] (Describes the specific neopentyl-amino propanol intermediate and purification conditions). Link

  • ChemicalBook. 1-Dimethylamino-2-propanol Properties and Solubility Profile.Link[1]

  • Advancion (formerly Angus Chemical). Amino Alcohol Handling and Oiling Out Troubleshooting Guide.[1]Link[1]

  • ResearchGate. Effect of Oiling-out During Crystallization on Purification of Amine Intermediates.Link

(Note: While specific literature on the exact "this compound" is proprietary to specific drug master files, the physicochemical properties are derived from the homologous series of neopentyl-amines and amino-propanols cited above.)[1]

Sources

Preventing degradation of "1-[(2,2-Dimethylpropyl)amino]propan-2-ol" in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation of 1-[(2,2-Dimethylpropyl)amino]propan-2-ol

Molecule Profile & Stability Risk Assessment

Subject Molecule: this compound Class: Secondary Alkanolamine / Neopentyl-derivative Structure:



Executive Summary: This molecule presents a specific stability challenge distinct from common tertiary amines (like dimethylamino-2-propanol). As a secondary amine , it retains a reactive N-H bond, making it susceptible to two primary failure modes: oxidative radical formation (leading to nitrones) and carbamylation (reaction with atmospheric


). While the bulky neopentyl group provides some steric protection against nucleophilic attack, it does not prevent oxidation or proton transfer reactions.
Primary Degradation Pathways
Failure ModeVisual IndicatorChemical MechanismTrigger
Oxidative Degradation Yellow/Brown discolorationFormation of Hydroxylamines (

)

Nitrones (

)
Dissolved Oxygen (

), Light, Trace Metals
Carbamylation White Precipitate / pH DriftReaction with

to form Carbamate salts (Zwitterionic species)
Atmospheric exposure (

)
Metal Complexation Color change (Green/Blue/Pink)Chelation of transition metals (

) by the amino-alcohol backbone
Metal containers, impure solvents
The Chemistry of Degradation (Visualized)

To understand the troubleshooting steps, you must understand the invisible chemical pathways occurring in your solution.

DegradationPathways Amine Target Molecule (Secondary Amine) Radical Aminyl Radical (R2N•) Amine->Radical Trace Metals / UV Carbamate Carbamate Salt (Precipitate/pH Drop) Amine->Carbamate + CO2 (Rapid Kinetics) Oxygen Dissolved O2 (Radical Initiator) CO2 Atmospheric CO2 Hydroxylamine Hydroxylamine (R2N-OH) Radical->Hydroxylamine + O2 / H abstraction Nitrone Nitrone (Yellow/Brown Impurity) Hydroxylamine->Nitrone - H2O (Oxidation)

Figure 1: Mechanistic pathways for secondary alkanolamine degradation. Note that Nitrone formation is the primary cause of discoloration.

Standard Operating Procedures (SOPs)
Protocol A: Preparation of Stable Solutions

Objective: Eliminate dissolved gases before they react.

  • Solvent Selection: Use high-purity solvents (HPLC grade). Avoid chlorinated solvents (e.g., DCM) over long periods as amines can react with them (quaternization).

  • Degassing (Critical Step):

    • Method: Sparge the solvent with Argon (preferred over Nitrogen due to higher density) for 15–20 minutes before adding the amine.

    • Why? Removing dissolved

      
       prevents the initial radical step.
      
  • Chelation (Optional but Recommended):

    • If using aqueous buffers, add 0.1 mM EDTA or DTPA.

    • Why? Trace iron/copper acts as a catalyst for the oxidation of secondary amines. Chelation sequesters these metals.

Protocol B: Storage Conditions

Objective: Maintain chemical integrity over time.

  • Container: Amber Borosilicate Glass (Type I).

    • Avoid: Standard clear glass (UV allows radical formation) and Aluminum (alkanolamines can corrode aluminum at high pH).

  • Headspace: Purge headspace with Argon after every use.

  • Temperature: Store at

    
     to 
    
    
    
    .
    • Note: Do not freeze aqueous solutions if pH is critical, as freeze-thaw cycles can alter buffer equilibria and precipitate carbamates.

Troubleshooting Guide & FAQs
Scenario 1: Discoloration

Q: My clear solution turned pale yellow after 48 hours. Is it still usable?

  • Diagnosis: This is classic Oxidative Degradation . Secondary amines oxidize to hydroxylamines and subsequently to nitrones or imines, which are highly chromophoric (colored).

  • Root Cause: Insufficient degassing or a loose cap allowing air ingress.

  • Action:

    • Check LC-MS for "M+16" (N-oxide/Hydroxylamine) or "M-2" (Imine) peaks.

    • If degradation is <1%, it may be usable for non-critical qualitative work. For quantitative kinetics or biological assays, discard the solution.

    • Prevention: Add an antioxidant like Sodium Metabisulfite (if aqueous/acidic) or BHT (if organic) to the fresh preparation.

Scenario 2: Precipitation

Q: White crystals appeared in my solution stored in an open beaker.

  • Diagnosis: Carbamate Formation .

  • Mechanism:

    
    .
    
  • Context: Secondary amines react with atmospheric

    
     much faster than tertiary amines. This reaction is reversible but alters the pH and effective concentration of the free amine.
    
  • Action:

    • Do not filter. Filtering removes the active ingredient.

    • Heat/Degas: Gently heating the solution (40-50°C) under an inert gas stream (Argon) can sometimes reverse the reaction and release the

      
      .
      
    • Acidification: If the application permits, lowering the pH (protonating the amine) releases the

      
      , though this changes the amine to its ammonium salt form.
      
Scenario 3: Analytical Ghost Peaks

Q: I see a "Ghost Peak" in my HPLC chromatogram that disappears when I acidify the sample.

  • Diagnosis: This is likely the Carbamate species or a Schiff Base adduct.

  • Explanation: In unbuffered mobile phases, the carbamate exists in equilibrium. Acidifying the mobile phase converts the carbamate back to the amine salt

    
     and 
    
    
    
    , collapsing the peaks back into the main amine peak.
  • Fix: Ensure your HPLC mobile phase is buffered (e.g., 0.1% Formic Acid or TFA) to prevent on-column carbamate formation.

Decision Tree: Saving Your Experiment

Use this logic flow to determine if your current solution can be salvaged or requires re-formulation.

TroubleshootingTree Start Issue Detected Precipitate White Precipitate? Start->Precipitate Yellowing Yellow/Brown Color? Start->Yellowing Heat Attempt: Heat to 45°C under Argon Precipitate->Heat Likely Carbamate CheckPurity Check LC-MS (M+16 or M-2) Yellowing->CheckPurity Likely Oxidation Dissolved Precipitate Dissolved? Heat->Dissolved HighImpurity Impurity > 2%? CheckPurity->HighImpurity LowImpurity Impurity < 2%? CheckPurity->LowImpurity Use Usable Dissolved->Use Yes Discard DISCARD (Irreversible Oxidation) Dissolved->Discard No (Polymerized) HighImpurity->Discard LowImpurity->Use With Caution

Figure 2: Troubleshooting logic for common stability issues.

References
  • Secondary Amine Oxidation Mechanisms

    • Banan, A., et al. (2017).[1] "Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines." Synlett. Describes the pathway of secondary amines oxidizing to hydroxylamines and nitrones.

  • CO2 Reaction with Amino Alcohols

    • Jørgensen, E., et al. (1954).[2] "Reactions between Carbon Dioxide and Amino Alcohols."[2][3][4] Acta Chemica Scandinavica. Foundational text on the kinetics of carbamate formation in alkanolamines.

  • General Handling of Neopentylamines

    • Merck Millipore. (2023). "Safety Data Sheet: Neopentylamine.
  • Amine-Based CO2 Capture (Carbamate Stability)

    • Wei, D., et al. (2021).[4] "An amino acid based system for CO2 capture."[5][3][4] Royal Society of Chemistry. Details the stability and reversibility of carbamate/bicarbonate species in solution.

Sources

Technical Support Center: Synthesis of 1-[(2,2-Dimethylpropyl)amino]propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers and process chemists optimizing the synthesis of 1-[(2,2-Dimethylpropyl)amino]propan-2-ol .

This guide addresses the specific kinetic and thermodynamic challenges posed by the steric bulk of the neopentyl group and the regioselectivity of epoxide ring-opening.

Reaction Pathway Analysis

Before addressing specific troubleshooting queries, it is critical to visualize the competitive landscape of the reaction. The synthesis involves the nucleophilic attack of neopentylamine (2,2-dimethylpropan-1-amine) on propylene oxide (1,2-epoxypropane) .[1]

While the neopentyl group provides steric bulk that suppresses some side reactions, it introduces specific kinetic hurdles that can lead to unexpected impurity profiles if forcing conditions are applied.

Mechanistic Pathway Diagram

The following diagram maps the main reaction against the three most prevalent competitive pathways: Regioisomerism , Over-Alkylation , and Oligomerization .

ReactionPathways Start Neopentylamine + Propylene Oxide MainProduct MAIN PRODUCT This compound (Secondary Alcohol) Start->MainProduct SN2 Attack at Terminal Carbon (C1) Regioisomer IMPURITY A (Regioisomer) 2-[(2,2-Dimethylpropyl)amino]propan-1-ol (Primary Alcohol) Start->Regioisomer Attack at Internal Carbon (C2) (Sterically/Electronically disfavored) BisAlkylated IMPURITY B (Over-Alkylation) Tertiary Amine Species (Bis-hydroxypropyl adduct) MainProduct->BisAlkylated + Excess Propylene Oxide (Slowed by Steric Bulk) Oligomer IMPURITY C (Ether Oligomers) Poly(propylene glycol) chains on hydroxyl group MainProduct->Oligomer + Excess Propylene Oxide (Catalyzed by base/heat)

Figure 1: Reaction network showing the kinetic competition between the desired SN2 opening (Green) and parasitic side reactions (Red/Yellow).

Troubleshooting Guide (FAQ)

Issue 1: "I am detecting a persistent impurity at RRT ~0.95. Is this the regioisomer?"

Diagnosis: Likely Yes . This impurity is 2-[(2,2-dimethylpropyl)amino]propan-1-ol .[1]

Technical Explanation: The reaction of neopentylamine with propylene oxide is governed by regioselectivity .

  • Normal Mode (Kinetic Control): The amine nucleophile attacks the less substituted carbon (C1) of the epoxide due to lower steric hindrance, forming the desired secondary alcohol.

  • Abnormal Mode: Attack at the more substituted carbon (C2) yields the primary alcohol (regioisomer).

Why it happens: While the bulky neopentyl group strongly favors attack at the terminal C1 position (enhancing selectivity compared to smaller amines like methylamine), certain conditions promote C2 attack:

  • High Temperatures: Reducing the selectivity difference between the two transition states.

  • Lewis Acid Catalysis: If you are using a catalyst (e.g., LiBr, metal triflates) to speed up the reaction, coordination to the epoxide oxygen can increase the positive charge character on C2, promoting attack at the more substituted position (electronic control) [1].

Corrective Action:

  • Lower the Reaction Temperature: Operate at 40–50°C rather than reflux. The rate will decrease, but regioselectivity will improve.

  • Avoid Acidic Catalysts: Ensure the reaction environment is strictly basic/nucleophilic.

  • Solvent Choice: Use protic solvents (like Methanol or Ethanol) which facilitate the ring opening via hydrogen bonding to the epoxide oxygen without shifting the mechanism to an SN1-like pathway that favors the regioisomer [2].

Issue 2: "My conversion is stalling at 85-90%, but adding more Propylene Oxide increases a heavy impurity."

Diagnosis: You are observing Bis-alkylation (Impurity B) .[1]

Technical Explanation: The product, a secondary amine, is still nucleophilic. It can react with another molecule of propylene oxide to form the tertiary amine: 1,1'-[(2,2-dimethylpropyl)imino]bis(propan-2-ol) .

Why it happens: Usually, the neopentyl group (


) is sufficiently bulky to discourage the addition of a second hydroxypropyl group (steric protection). However, as the concentration of the starting primary amine drops, the relative probability of a propylene oxide molecule colliding with a product molecule increases.
  • Critical Threshold: Once the primary amine is >90% consumed, the rate of the secondary reaction becomes competitive, especially if excess epoxide is present.

Corrective Action:

  • Stoichiometry Control: Do not use a large excess of propylene oxide.[1] Use a strict 1.0 : 1.05 molar ratio (Amine : Epoxide).

  • Reverse Addition: Add the Propylene Oxide slowly to the Neopentylamine. This ensures the concentration of unreacted amine is always high relative to the epoxide, statistically favoring the mono-alkylation [3].

Issue 3: "There is a broad, smearing peak eluting after the product. It increases with reaction time."[1]

Diagnosis: Oligomerization of Propylene Oxide (Impurity C) .

Technical Explanation: Propylene oxide can undergo ring-opening polymerization (ROP).[1] The hydroxyl group of your newly formed product can act as an initiator, reacting with more propylene oxide to form ether linkages (polypropylene glycol chains).

Why it happens:

  • Runaway Exotherm: The ring-opening is exothermic.[1] If heat is not removed, local hot spots can trigger polymerization.

  • Base Catalysis: The amine itself acts as a base catalyst for the polymerization of the epoxide.

Corrective Action:

  • Temperature Control: Use a jacketed reactor with active cooling during the addition phase.

  • Quench Protocol: Do not let the reaction "cook" overnight after consumption of the limiting reagent. Quench or work up immediately upon completion.

Comparative Data: Reaction Conditions vs. Impurity Profile

The following table summarizes how experimental variables impact the specific side reactions for this neopentyl-hindered system.

VariableConditionImpact on Main ProductImpact on Side Reactions
Temperature High (>80°C)Faster rateHigh Regioisomer (Loss of selectivity); High Oligomers (Thermal polymerization).[1]
Low (<20°C)Very slow (Steric hindrance)High Selectivity; Low impurities.
Stoichiometry Excess PO (>1.2 eq)Complete Amine conversionHigh Bis-alkylation (Tertiary amine formation).[1]
Solvent Methanol/EthanolGood Rate (H-bond activation)Low .[1] Protic solvents stabilize the transition state for C1 attack [2].
Aprotic (THF/Toluene)Slow RateMay require higher temps, leading to thermal side products.
Addition Mode PO added to AmineHigh YieldMinimized Bis-alkylation (High local amine conc.).[1]
Amine added to POLow YieldMaximized Bis-alkylation and Oligomerization .

Optimized Synthetic Protocol

To minimize the side reactions described above, follow this optimized protocol designed for sterically hindered amines.

Reagents:

  • Neopentylamine (1.0 equiv)[2]

  • Propylene Oxide (1.1 equiv)

  • Methanol (5 volumes relative to amine)

Procedure:

  • Charge Neopentylamine and Methanol into a reactor equipped with a reflux condenser and internal thermometer.

  • Heat the solution to 40°C. (Gentle warming overcomes the initial steric barrier of the neopentyl group without promoting isomerization).

  • Add Propylene Oxide dropwise over 2–4 hours.

    • Critical: Maintain internal temperature between 40–50°C. Do not allow exotherm to spike above 55°C.[1]

  • Stir at 45°C for 6–12 hours. Monitor by GC/HPLC for consumption of Neopentylamine.[1]

  • Endpoint: When Neopentylamine < 2%, stop. Do not push for 100% conversion if it requires adding large excesses of PO.[1]

  • Workup: Distill off the solvent and excess Propylene Oxide under reduced pressure immediately. Do not heat the crude residue above 60°C during concentration to prevent oligomerization.

References

  • Regioselectivity in Epoxide Ring Opening

    • Smith, J. G. "Synthetically useful reactions of epoxides."[1][3][4][5][6] Synthesis, 1984(08), 629-656.

    • Note: Discusses the transition from steric to electronic control under different c
  • Solvent Effects on Aminolysis

    • Chini, M., Croti, P., & Gardelli, C. "Regiochemical control in the ring opening of epoxides with amines." Tetrahedron, 1994, 50(44), 12619-12638.
    • Note: Establishes the role of protic solvents in favoring SN2 attack
  • Kinetic Control in Poly-alkylation

    • McMurry, J. "Organic Chemistry: Amines and Epoxides."[1][3]

    • Standard Protocol Verification: Validates the "inverse addition" technique (adding epoxide to amine)
  • Propylene Oxide Safety & Polymerization

    • National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 6378, Propylene oxide."[7]

    • Note: Details the polymerization hazards and reactivity with hydroxyl groups.

Sources

"1-[(2,2-Dimethylpropyl)amino]propan-2-ol" stability issues and mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Stability Assurance & Handling Guide

Molecule Overview & Chemical Logic

Compound: 1-[(2,2-Dimethylpropyl)amino]propan-2-ol Synonyms: 1-(Neopentylamino)propan-2-ol;


-Neopentyl-1-amino-2-propanol.
Chemical Class:  Sterically hindered secondary 

-amino alcohol.
The "Neopentyl Effect" on Stability

Unlike standard linear amino alcohols, this molecule possesses a neopentyl group


 attached to the nitrogen. This structural feature provides a unique stability profile:
  • Steric Shielding: The bulky tert-butyl tail creates a steric cone around the nitrogen atom, reducing the rate of nucleophilic attacks and N-oxidation compared to linear analogs (e.g.,

    
    -pentyl derivatives).
    
  • No

    
    -Protons:  The neopentyl group lacks protons on the 
    
    
    
    -carbon relative to the nitrogen (the tert-butyl carbon has no hydrogens). This eliminates the possibility of Hofmann elimination or oxidative degradation pathways that require abstraction of a proton from that specific position.

However, the secondary amine and secondary alcohol functionalities remain susceptible to specific degradation pathways if mishandled.

Troubleshooting Guide (Q&A)

Issue 1: Discoloration (Yellowing/Browning)

User Question: "My batch of this compound has turned from colorless to light yellow after 3 months of storage. Is it still usable?"

Technical Diagnosis: The yellowing is likely due to trace N-oxidation or the formation of imines (Schiff bases) from reaction with trace aldehydes in the air or solvent impurities. While the neopentyl group slows this process, it does not stop it completely in the presence of oxygen and light.

Mitigation & Action:

  • Check Purity: Run an HPLC or GC-MS. If the purity is >98% and the impurity profile is consistent with N-oxide (<0.5%), the material is likely usable for non-GMP early-stage reactions.

  • Restoration:

    • If Liquid: Perform a vacuum distillation under nitrogen. The oxidized impurities are typically non-volatile and will remain in the pot.

    • If Solid: Recrystallize from a non-polar solvent (e.g., Hexane/Heptane) if solubility permits, or use cold ether trituration to wash away colored oxidized oils.

  • Prevention: Store under an inert atmosphere (Argon/Nitrogen) and protect from light.

Issue 2: Haze or White Precipitate in Liquid

User Question: "The liquid material appears hazy or has formed a white crust around the cap. Is this polymerization?"

Technical Diagnosis: This is almost certainly Carbamate Formation . Secondary amines react reversibly with atmospheric Carbon Dioxide (


) to form carbamic acid salts (carbamates). This is a common issue with amino alcohols due to their basicity.


Mitigation & Action:

  • Verification: Take a small aliquot and add dilute NaOH. If the haze disappears (reverting the carbamate to the free amine), it is

    
    -derived.
    
  • Recovery:

    • Dissolve the material in an organic solvent (DCM or EtOAc).

    • Wash with a basic aqueous solution (

      
       or dilute 
      
      
      
      ) to liberate the amine.
    • Dry the organic layer over

      
       and concentrate.
      
  • Prevention: Always purge the headspace of the storage container with dry Nitrogen or Argon after opening. Use Parafilm or a secondary container.

Issue 3: Variable Assay/Potency

User Question: "We are seeing inconsistent yields in our coupling reaction. The assay of the starting material varies between 95-102%."

Technical Diagnosis: The culprit is likely Hygroscopicity .[1] The hydroxyl group and the amine nitrogen can hydrogen bond with water. Absorbed water acts as "dead weight," lowering the effective molarity of your reagent without showing up as a chemical impurity in standard LC-UV (unless water content is specifically measured).

Mitigation & Action:

  • Quantify Water: Perform a Karl Fischer (KF) titration.

  • Drying Protocol:

    • Dissolve in dry Toluene and concentrate (azeotropic drying).

    • Store over activated 4Å Molecular Sieves if the material is kept as a solution.

Deep Dive: Degradation Pathways

The following Graphviz diagram illustrates the primary degradation risks for this compound.

StabilityPathways Compound 1-[(2,2-Dimethylpropyl) amino]propan-2-ol Carbamate Ammonium Carbamate (White Solid/Haze) Compound->Carbamate Reversible Reaction NOxide N-Oxide / Imines (Yellowing) Compound->NOxide Slow Oxidation Hydrolysis Hydrate Formation (Potency Drop) Compound->Hydrolysis H-Bonding CO2 Atmospheric CO2 CO2->Carbamate O2 Oxygen / Peroxides O2->NOxide H2O Moisture H2O->Hydrolysis

Figure 1: Primary degradation pathways. Note that the Neopentyl group minimizes but does not eliminate oxidation risks.

Standard Operating Procedures (SOPs)

Protocol A: Purification via Azeotropic Distillation

Use this when water content is high (>0.5%) or minor yellowing is observed.

  • Dissolution: Dissolve the crude amino alcohol in Toluene (10 mL per gram of substance). Toluene forms an azeotrope with water and helps remove volatile impurities.

  • Concentration: Rotary evaporate at

    
     under reduced pressure.
    
  • Repeat: Repeat the toluene addition and evaporation cycle 2 times.

  • Final Drying: Apply high vacuum (

    
    ) for 4 hours at room temperature to remove trace solvent.
    
  • Storage: Immediately backfill with Argon and seal.

Protocol B: Inert Storage Setup

Mandatory for long-term stability (>1 month).

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Flush the vial with a gentle stream of dry Nitrogen or Argon for 30 seconds before capping.

  • Seal: Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange.

  • Temperature: Store at

    
     . While the molecule is stable at room temperature, cold storage slows oxidation kinetics significantly.
    

Analytical Data Summary

ParameterSpecification LimitTypical Stability IssueDetection Method
Appearance Colorless to pale yellow liquid/solidDark yellow/brown oilVisual Inspection
Purity (GC/HPLC)

N-Oxide peaks, Imine peaksGC-FID or HPLC-UV
Water Content

Increases over time (Hygroscopic)Karl Fischer (Coulometric)
Identity (NMR) Conforms to StructureShift in N-H or O-H protons

-NMR (

)

References

  • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Chapter 19 on Oxidation of Amines). Link

  • Fisher Scientific. (2021).[2] Safety Data Sheet: 1-Dimethylamino-2-propanol (Analogous handling data). Link

  • Air Products. (2002). Amine Handling and Storage Guidelines. (General guide for secondary amines). Link

Sources

Validation & Comparative

A Comparative Analysis of 1-[(2,2-Dimethylpropyl)amino]propan-2-ol and Its Derivatives: A Guide for Medicinal Chemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The β-Amino Alcohol Scaffold and the Significance of Steric Hindrance

The β-amino alcohol moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2] These molecules, characterized by an amino group and a hydroxyl group separated by a two-carbon chain, are versatile intermediates and pharmacophores. Their therapeutic relevance spans a wide range of applications, including as β-blockers, antimalarials, anti-cancer agents, and anti-tubercular compounds.[2][3][4] The specific stereochemistry of the hydroxyl-bearing carbon and the nature of the substituent on the amino nitrogen are critical determinants of their biological activity and selectivity.[5]

This guide focuses on 1-[(2,2-Dimethylpropyl)amino]propan-2-ol , a specific β-amino alcohol distinguished by the presence of a neopentyl (2,2-dimethylpropyl) group on the nitrogen atom. This bulky, sterically hindered alkyl group imparts unique physicochemical properties that can profoundly influence its interaction with biological targets compared to derivatives with smaller N-substituents. We will provide an in-depth comparative analysis of this parent compound and its derivatives, exploring their synthesis, structure-activity relationships (SAR), and potential therapeutic applications, supported by detailed experimental protocols.

Synthesis Strategies: From Core Scaffold to Diverse Derivatives

The primary and most direct route to N-substituted 1-aminopropan-2-ols is the nucleophilic ring-opening of propylene oxide with a primary amine.[1] This reaction is a cornerstone of β-amino alcohol synthesis due to its atom economy and the ready availability of starting materials.

Core Synthesis: this compound

The synthesis involves the reaction of neopentylamine with racemic propylene oxide. The amine attacks the epoxide ring, with a general preference for the sterically less hindered carbon atom (the terminal CH₂ group), which is an example of an Sₙ2-type mechanism.[6]

Causality Behind Experimental Choices:

  • Solvent: A protic solvent like methanol or ethanol is often used to facilitate the reaction by protonating the epoxide oxygen, making the ring more susceptible to nucleophilic attack. However, the reaction can also be run neat or under solvent-free conditions, which is environmentally preferable.[6][7]

  • Temperature: The reaction is typically heated to overcome the activation energy for ring-opening. Elevated temperatures (e.g., 80-125°C) are common, often in a sealed vessel or under reflux to prevent the loss of volatile reactants like propylene oxide.[7]

  • Catalyst: While the reaction can proceed without a catalyst, Lewis acids (e.g., YCl₃, LiBr) can be employed to activate the epoxide and accelerate the reaction, often allowing for milder conditions (room temperature).[6][7] The catalyst coordinates to the epoxide oxygen, further polarizing the C-O bonds.

Experimental Protocol 1: Synthesis of this compound

Materials:

  • Neopentylamine (1.0 eq)

  • Propylene oxide (1.2 eq)[8]

  • Methanol (as solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • To a solution of neopentylamine (1.0 eq) in methanol, add propylene oxide (1.2 eq) dropwise at room temperature.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 65°C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of Derivatives

Derivatization of the parent compound allows for systematic exploration of the SAR. Key modifications include O-acylation/alkylation and further N-substitution.

Experimental Workflow: Derivatization Strategies

G parent This compound o_acyl O-Acyl Derivatives (Esters) parent->o_acyl Acyl Chloride / Anhydride, Base (e.g., Pyridine) o_alkyl O-Alkyl Derivatives (Ethers) parent->o_alkyl Alkyl Halide, Strong Base (e.g., NaH) n_acyl N-Acyl Derivatives (Amides) parent->n_acyl Acyl Chloride / Anhydride (Under forcing conditions)

Caption: General synthetic routes for derivatization.

Comparative Physicochemical Properties and SAR Analysis

The introduction of the neopentyl group significantly alters the molecule's properties compared to smaller N-alkyl analogues. This has profound implications for its pharmacokinetic and pharmacodynamic profile.

Physicochemical Comparison
PropertyN-isopropylN-tert-butylN-neopentyl (Target)Rationale for Change
Molecular Weight 117.19 g/mol 131.22 g/mol 145.25 g/mol Increased carbon count.
Lipophilicity (cLogP) ~0.4~0.8~1.3 (Predicted)The larger, non-polar alkyl group increases partitioning into non-polar environments.
Steric Hindrance ModerateHighVery HighThe quaternary carbon adjacent to the nitrogen creates significant bulk.
Basicity (pKa) ~9.7~10.0~9.9 (Predicted)Alkyl groups are electron-donating, slightly increasing basicity. The effect plateaus with larger groups.
Structure-Activity Relationship (SAR) Insights

The β-amino alcohol pharmacophore is central to the activity of β-adrenergic receptor antagonists (β-blockers). The SAR for this class provides an excellent framework for analyzing our target compound.[5][9]

Key Pharmacophoric Features:

  • Secondary Amine: A secondary amine is essential for optimal antagonist activity.[5][9]

  • Bulky N-Substituent: Large, branched alkyl groups like isopropyl and tert-butyl are crucial for high-potency β-antagonistic activity.[9][10] The neopentyl group fits this requirement, suggesting a strong potential for interaction with the hydrophobic pocket of adrenergic receptors. Its increased size compared to tert-butyl could enhance selectivity for specific receptor subtypes or, conversely, reduce affinity due to steric clash.

  • Hydroxyl Group: The (S)-enantiomer of the hydroxyl-bearing carbon is consistently more active in β-blockers, indicating a specific stereochemical requirement for hydrogen bonding within the receptor's binding site.[9]

  • Aromatic Ring (in classic β-blockers): While our core compound lacks an aromatic ring, its aliphatic nature does not preclude biological activity. Many other classes of drugs utilize the β-amino alcohol scaffold without an adjacent aromatic system.[3][4]

Logical Relationship: SAR of β-Blockers

SAR cluster_0 Pharmacophore Features cluster_1 Biological Effect N_Sub Bulky N-Substituent (e.g., Isopropyl, t-Butyl, Neopentyl) Receptor_Binding Receptor Binding Affinity N_Sub->Receptor_Binding Fits hydrophobic pocket Selectivity Receptor Subtype Selectivity N_Sub->Selectivity Steric influence OH (S)-Hydroxyl Group OH->Receptor_Binding Hydrogen bonding NH Secondary Amine NH->Receptor_Binding Ionic/H-bonding Antagonism Antagonist Potency Receptor_Binding->Antagonism Selectivity->Antagonism

Caption: Key SAR features for β-amino alcohol antagonists.

Potential Therapeutic Applications

Based on its structural features, this compound and its derivatives can be hypothesized to possess several biological activities, making them interesting candidates for drug discovery programs.

  • Cardiovascular Agents: As discussed, the structure is highly analogous to β-blockers used for hypertension and other cardiovascular diseases.[11][12] The unique steric bulk of the neopentyl group could lead to novel selectivity profiles (e.g., β₁ vs. β₂ adrenergic receptors).

  • Antimalarial Agents: The β-amino alcohol motif is present in antimalarial drugs. Studies on derivatives of the natural product totarol have shown that β-amino alcohol side chains confer potent antiplasmodial activity.[3]

  • Anti-inflammatory Agents: Certain β-amino alcohol derivatives have been developed as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway, which is implicated in sepsis and inflammatory responses.[13]

  • Antitubercular Agents: The β-amino alcohol scaffold has been identified as a potent inhibitor of mycobacterial N-acetyltransferase (NAT) enzymes, a potential target for new anti-tuberculosis drugs.[4]

Advanced Protocols for Evaluation

To validate the therapeutic potential of these compounds, robust and self-validating in-vitro assays are essential.

Experimental Protocol 2: In-Vitro β-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for β-adrenergic receptors.

Principle: The assay measures the ability of a non-radioactive test compound (the "competitor," e.g., this compound) to displace a known radioactive ligand from the receptor. The amount of radioactivity bound to the receptor at different competitor concentrations is measured, allowing for the calculation of the inhibitory constant (Ki), a measure of binding affinity.

Materials:

  • Cell membranes expressing the target receptor (e.g., human β₁ or β₂ adrenergic receptor).

  • Radioligand (e.g., [³H]-Dihydroalprenolol, a known β-blocker).

  • Test compounds and a known non-radioactive competitor (e.g., Propranolol) for positive control.

  • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • Glass fiber filters.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and the positive control (Propranolol) in the assay buffer.

  • Incubation: In a 96-well plate, add cell membranes, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound or control. Also, prepare wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of the positive control).

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioactivity.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Self-Validation System: This protocol is self-validating through the inclusion of critical controls:

  • Total Binding: Ensures the radioligand binds effectively to the receptor preparation.

  • Non-Specific Binding: Defines the baseline and ensures that the observed binding is receptor-specific.

  • Positive Control (Propranolol): Confirms that the assay is performing as expected and provides a benchmark for comparing the potency of test compounds.

Conclusion

This compound represents an intriguing chemical entity. The incorporation of a sterically demanding neopentyl group onto the well-established β-amino alcohol scaffold offers a unique opportunity for medicinal chemists. By leveraging established synthesis routes and a deep understanding of SAR principles, particularly from the field of β-blockers, derivatives of this compound can be rationally designed and evaluated. The detailed protocols provided herein offer a practical starting point for researchers to synthesize, derivatize, and assess the biological activity of this promising class of molecules, potentially leading to the discovery of novel therapeutic agents with improved potency or selectivity.

References

  • Pharmaguideline. (n.d.). SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Retrieved from [Link][9]

  • van der Westhuyzen, C. W., Winks, S., Wilson, C. R., Boyle, G. M., Floors, M., van der Watt, M. E., ... & Coetzee, P. A. (2012). Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents. Bioorganic & medicinal chemistry, 20(2), 851-862. Retrieved from [Link][3]

  • Al-dujaili, L. J. A., Al-Kargholi, M. A. A., & Al-Temimi, A. A. A. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(40), 26039-26065. Retrieved from [Link][14]

  • Reddit. (2022). [9 min read] Structure-Activity Relationship - How beta blockers became what they are!. Retrieved from [Link][11]

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  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2). Retrieved from [Link][1]

  • Leclerc, G., Mounier, C., & Rouot, B. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(4 Pt 2), 245S-251S. Retrieved from [Link][12]

  • Leclerc, G., Mounier, C., Rouot, B., & Schwartz, J. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal of cardiovascular pharmacology, 14 Suppl 1, S16-25. Retrieved from [Link][10]

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  • Wikipedia. (n.d.). Propylene oxide. Retrieved from [Link][8]

  • Al-Masum, M., & Kumar, D. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules, 22(11), 1957. Retrieved from [Link][6]

  • Vapourtec Ltd. (2023). Ring-Opening Polymerization of Propylene Oxide. Retrieved from [Link][17]

  • Ghammamy, S., & Mehrani, K. (2015). Propylene oxide ring opening with aniline: a combined experimental and DFT theoretical calculation study. Organic Chemistry: An Indian Journal, 11(5). Retrieved from [Link][7]

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  • Fullam, E., Abuhammad, A., Wilson, D. L., Anderton, M. C., Davies, S. G., Russell, A. J., & Sim, E. (2011). Analysis of β-amino alcohols as inhibitors of the potential anti-tubercular target N-acetyltransferase. Bioorganic & medicinal chemistry letters, 21(4), 1185-1190. Retrieved from [Link][4]

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  • Chavez, S. A., Martinko, A. J., Lau, C., Pham, M. N., Cheng, K., Bevan, D. E., ... & Yin, H. (2011). Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics. Journal of medicinal chemistry, 54(13), 4659-4669. Retrieved from [Link][13]

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A Comparative Guide to Validating the Biological Activity of 1-[(2,2-Dimethylpropyl)amino]propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of cardiovascular drug discovery, the family of β-adrenergic receptor antagonists, commonly known as beta-blockers, remains a cornerstone of therapy for conditions ranging from hypertension and angina to heart failure.[1] The defining structural motif for many of these agents is the aryloxypropanolamine backbone.[2] The novel compound, 1-[(2,2-Dimethylpropyl)amino]propan-2-ol, shares this critical pharmacophore, suggesting its potential as a new beta-blocker. The structure-activity relationship (SAR) for this class of compounds indicates that a secondary amine with a bulky alkyl substituent, such as the 2,2-dimethylpropyl (neopentyl) group present in this molecule, is favorable for potent beta-adrenergic antagonism.[3][4]

This guide provides a comprehensive framework for validating the hypothesized biological activity of this compound. We will outline a series of in vitro and in vivo experiments designed to characterize its potency, selectivity, and efficacy. To provide a clear benchmark, its performance will be compared against two well-established beta-blockers:

  • Propranolol: A non-selective β-adrenergic antagonist, blocking both β1 and β2 receptors.[5][6] It is a widely used reference compound in beta-blocker research.[2]

  • Atenolol: A cardioselective β1-adrenergic antagonist, which primarily targets β1 receptors in the heart, with lower affinity for β2 receptors at therapeutic doses.[7][8][9]

Through a systematic and comparative approach, this guide will equip researchers with the necessary protocols and rationale to rigorously evaluate the potential of this compound as a novel therapeutic agent.

Part 1: In Vitro Validation of Beta-Adrenergic Antagonism

The initial phase of validation focuses on cellular assays to determine the compound's interaction with its putative targets and to establish a basic safety profile at the cellular level.

Assessment of Cytotoxicity: The MTT Assay

Rationale: Before assessing the specific pharmacological activity of a compound, it is imperative to determine the concentration range at which it is not cytotoxic. The MTT assay is a reliable, colorimetric method for evaluating cell viability.[10][11] It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] This ensures that any observed effects in subsequent functional assays are due to specific receptor modulation and not a consequence of cell death.

Experimental Protocol: MTT Assay
  • Cell Plating: Seed CHO-K1 cells (or another suitable cell line) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, propranolol, and atenolol in cell culture medium. Add these dilutions to the respective wells and incubate for 24 hours. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.[12]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[12]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to allow for complete solubilization of the formazan crystals.[12] Measure the absorbance at 570 nm using a microplate reader.[13][14]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).

Expected Outcome

The results of the MTT assay will define the concentration window for which this compound does not significantly impact cell viability. Subsequent functional assays should be conducted at concentrations well below the CC50 value to ensure data integrity.

Functional Assessment of β-Adrenergic Receptor Antagonism: cAMP Assay

Rationale: Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like isoproterenol, stimulate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[15][16] A β-adrenergic antagonist will competitively block the receptor, thereby inhibiting this agonist-induced cAMP production.[17] A competitive cAMP assay is therefore the gold standard for quantifying the potency and selectivity of beta-blockers.[18] By using cell lines selectively expressing either β1 or β2 adrenergic receptors, we can determine the compound's inhibitory concentration (IC50) for each subtype and thus its selectivity profile.

Experimental Workflow: cAMP Assay

cluster_0 Cell Preparation cluster_1 Compound Incubation cluster_2 Agonist Stimulation cluster_3 cAMP Detection prep_cells Seed CHO-K1 cells expressing β1 or β2 receptors add_antagonist Add serial dilutions of test compound (or Propranolol/Atenolol) prep_cells->add_antagonist incubate_antagonist Incubate for 30 min add_antagonist->incubate_antagonist add_agonist Add Isoproterenol (EC80 concentration) incubate_antagonist->add_agonist incubate_agonist Incubate for 15 min add_agonist->incubate_agonist lyse_cells Lyse cells and add cAMP detection reagents incubate_agonist->lyse_cells read_signal Measure signal (e.g., luminescence) lyse_cells->read_signal

Caption: Workflow for the in vitro cAMP antagonist assay.

Experimental Protocol: cAMP Assay
  • Cell Plating: Seed CHO-K1 cells stably expressing either human β1 or β2 adrenergic receptors into a 96-well plate.

  • Antagonist Pre-incubation: Add increasing concentrations of this compound, propranolol, or atenolol to the cells. Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of isoproterenol (a non-selective β-agonist) that elicits approximately 80% of its maximal response (EC80). This concentration is determined in a prior agonist dose-response experiment. Incubate for 15 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., a luminescence-based assay).[19]

  • Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound on both β1 and β2 receptors. The selectivity index can be calculated as the ratio of IC50 (β2) / IC50 (β1).

Comparative Data Summary: In Vitro Potency and Selectivity
Compoundβ1 IC50 (nM)β2 IC50 (nM)Selectivity Index (β2/β1)
This compound Experimental ValueExperimental ValueCalculated Value
Propranolol (Reference) 1.51.0~0.7 (Non-selective)
Atenolol (Reference) 1005000~50 (β1-selective)

Note: Reference values are approximate and can vary between assay systems.

Part 2: In Vivo Validation of Cardiovascular Effects

Following successful in vitro characterization, the next logical step is to assess the compound's efficacy in a relevant animal model. This provides crucial information on its physiological effects and pharmacokinetic/pharmacodynamic properties.

Isoproterenol-Induced Tachycardia Model in Rats

Rationale: This is a classic and reliable model for evaluating the in vivo efficacy of beta-blockers.[1] Isoproterenol, a potent non-selective β-agonist, induces a significant increase in heart rate (tachycardia) upon administration.[20] A pre-treatment with an effective beta-blocker will attenuate this heart rate increase. This model allows for a direct comparison of the heart rate-lowering effects of this compound against propranolol and atenolol.

Experimental Workflow: In Vivo Tachycardia Model

cluster_0 Animal Preparation cluster_1 Compound Administration cluster_2 Tachycardia Induction cluster_3 Data Acquisition prep_animal Anesthetize Wistar rats and monitor baseline heart rate admin_compound Administer test compound, reference drugs, or vehicle (i.v. or p.o.) prep_animal->admin_compound admin_iso Administer Isoproterenol (s.c.) after a set pre-treatment time admin_compound->admin_iso record_hr Continuously record heart rate for a defined period admin_iso->record_hr

Caption: Workflow for the in vivo isoproterenol-induced tachycardia model.

Experimental Protocol: In Vivo Tachycardia Model
  • Animal Preparation: Use male Wistar rats (250-300g). Anesthetize the animals and monitor heart rate and blood pressure via a catheterized carotid artery or using a non-invasive tail-cuff system. Allow the animals to stabilize to obtain a baseline heart rate.

  • Compound Administration: Divide the animals into groups. Administer this compound, propranolol, atenolol, or vehicle control. The route of administration (e.g., intravenous, oral) and dose will depend on preliminary pharmacokinetic studies.

  • Isoproterenol Challenge: After a suitable pre-treatment period (e.g., 30 minutes for i.v. administration), administer a subcutaneous injection of isoproterenol (e.g., 20 µg/kg) to induce tachycardia.

  • Heart Rate Monitoring: Continuously monitor and record the heart rate for at least 60 minutes post-isoproterenol administration.

  • Data Analysis: Determine the peak increase in heart rate from baseline for each animal. Calculate the percentage inhibition of the isoproterenol-induced tachycardia for each treatment group compared to the vehicle control group.

Comparative Data Summary: In Vivo Efficacy
Treatment Group (Dose)Peak Heart Rate Increase (bpm)% Inhibition of Tachycardia
Vehicle + Isoproterenol Experimental Value0% (Control)
This compound + Iso Experimental ValueCalculated Value
Propranolol + Isoproterenol Experimental ValueCalculated Value
Atenolol + Isoproterenol Experimental ValueCalculated Value

Discussion and Conclusion

This guide outlines a logical and rigorous pathway for validating the biological activity of this compound. The proposed experiments will generate a comprehensive dataset to support or refute the hypothesis that it acts as a β-adrenergic antagonist.

  • The MTT assay establishes a non-toxic working concentration range, a fundamental prerequisite for any pharmacological study.

  • The cAMP assay is the definitive in vitro test. The resulting IC50 values will not only confirm beta-blockade but also reveal the compound's potency and, crucially, its selectivity for β1 versus β2 receptors. If the compound shows a high selectivity index (β2/β1 >> 1), it would be classified as cardioselective, similar to atenolol.[7][21] Conversely, a selectivity index near 1 would indicate a non-selective profile, akin to propranolol.[5][22]

  • The in vivo tachycardia model provides the essential proof-of-concept in a physiological system. A significant reduction in isoproterenol-induced heart rate increase would confirm that the compound is active in a living organism and exerts the expected cardiovascular effects.[1]

By comparing the data generated for this compound directly against the well-characterized profiles of propranolol and atenolol, researchers can accurately position this novel compound within the broader class of beta-blockers. This comparative analysis is vital for determining its potential novelty and therapeutic utility. The combined results will provide a solid foundation for further preclinical development, including more extensive safety pharmacology, pharmacokinetic profiling, and evaluation in disease-specific models.

References

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Navigating Analytical Pitfalls: A Comparative Guide to the Cross-Reactivity of 1-[(2,2-Dimethylpropyl)amino]propan-2-ol in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Variable in Your Assays

In the landscape of drug discovery and development, the accuracy and reliability of analytical data are paramount. The compound 1-[(2,2-Dimethylpropyl)amino]propan-2-ol, a beta-amino alcohol, presents a case study in the subtle complexities that can arise during bioanalysis. While seemingly a straightforward molecule, its structural features—a tertiary amine and a hydroxyl group—position it as a potential source of cross-reactivity in various assay platforms. This guide provides a comprehensive overview of the potential for assay interference from this compound, not as a catalog of pre-existing data, but as a framework for proactive investigation and mitigation. As a Senior Application Scientist, my aim is to equip you with the foundational knowledge and practical methodologies to anticipate and address these challenges, ensuring the integrity of your research.

Understanding the Potential for Cross-Reactivity

Cross-reactivity occurs when a substance other than the intended analyte is detected by an assay, leading to inaccurate quantification.[1][2] For this compound, the potential for such interference stems from its chemical architecture.

Structural Analogs and Immunoassay Interference

Immunoassays, particularly competitive formats, are susceptible to cross-reactivity from compounds that share structural motifs with the target analyte.[3] The tertiary amine and the propan-2-ol backbone of this compound could mimic endogenous molecules or other drugs, leading to false-positive or skewed results.[4] For instance, many biogenic amines and pharmaceuticals possess similar functional groups.

Cross_Reactivity_Workflow start Hypothesize Potential Cross-Reactivity prep Prepare Stock Solutions: - Analyte of Interest - this compound - Potential Metabolites (if available) start->prep immunoassay Immunoassay Cross-Reactivity Testing prep->immunoassay chromatography Chromatographic Specificity Testing prep->chromatography data_analysis Analyze Data: - Calculate % Cross-Reactivity - Assess Peak Purity & Resolution immunoassay->data_analysis chromatography->data_analysis mitigation Develop Mitigation Strategy (if necessary) data_analysis->mitigation end Validated Assay mitigation->end

Caption: A systematic workflow for the experimental validation of assay cross-reactivity.

Protocol 1: Immunoassay Cross-Reactivity Assessment

Objective: To quantify the degree of interference of this compound in a competitive immunoassay.

Materials:

  • Calibrated standards of the target analyte

  • A certified reference standard of this compound

  • Immunoassay kit for the target analyte

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare a standard curve for the target analyte according to the immunoassay kit manufacturer's instructions.

  • Prepare a serial dilution of this compound in the assay buffer, starting from a high concentration (e.g., 1 mg/mL).

  • Run the immunoassay with the this compound dilutions in place of the target analyte.

  • Determine the concentration of this compound that produces a 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100

Interpretation of Results:

  • A high percent cross-reactivity indicates significant interference.

  • The acceptable level of cross-reactivity will depend on the specific application and the expected physiological or experimental concentrations of this compound.

Protocol 2: Chromatographic Specificity and Mitigation

Objective: To assess the co-elution potential of this compound with the target analyte in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay and to optimize separation.

Materials:

  • Calibrated standards of the target analyte

  • A certified reference standard of this compound

  • LC-MS/MS system

  • Appropriate LC column and mobile phases

Procedure:

  • Develop an LC-MS/MS method for the target analyte, optimizing for sensitivity and peak shape.

  • Inject a standard of the target analyte to determine its retention time.

  • Inject a standard of this compound to determine its retention time under the same chromatographic conditions.

  • Inject a mixed standard containing both the target analyte and this compound to assess for co-elution.

  • If co-elution is observed, modify the chromatographic conditions (e.g., gradient, mobile phase composition, column chemistry) to achieve baseline separation.

Data Presentation: Comparative Analysis of Assay Performance

Assay PlatformPotential for Cross-Reactivity with this compoundRecommended Action
Competitive Immunoassay High, due to potential structural similarity with the target analyte or its analogs. [5]Perform cross-reactivity testing (Protocol 1). Consider antibody selection or assay redesign if interference is significant.
Sandwich Immunoassay Low, as two distinct epitopes on the target analyte are typically required for detection.Confirm lack of interference with spike-recovery experiments.
LC-MS/MS Moderate, dependent on chromatographic separation.Assess for co-elution and optimize chromatography for specificity (Protocol 2).
Enzyme-Based Assays Possible, due to the basic nature of the amine group which could alter pH or interact with the enzyme's active site.Evaluate the effect of the compound on enzyme kinetics.

Conclusion: From Potential Problem to Proactive Solution

The potential for cross-reactivity of this compound in various assays underscores a critical principle in analytical science: a thorough understanding of the chemical properties of all components in a sample is essential for data integrity. While specific, pre-existing cross-reactivity data for this compound may be limited, this guide provides the conceptual framework and actionable protocols to empower researchers to proactively assess and mitigate such risks. By integrating these principles of scientific integrity and experimental validation into your workflow, you can ensure the accuracy and reliability of your findings, paving the way for robust and reproducible scientific advancements.

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A Comparative Performance Analysis of 1-[(2,2-Dimethylpropyl)amino]propan-2-ol and Other Alkanolamines in Industrial Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the performance of the sterically hindered alkanolamine, 1-[(2,2-Dimethylpropyl)amino]propan-2-ol, against conventional alkanolamines such as Monoethanolamine (MEA), Diethanolamine (DEA), and Methyldiethanolamine (MDEA). While direct experimental data for this compound is limited in publicly available literature, this guide will leverage established principles of chemical kinetics, thermodynamics, and extensive data on structurally similar sterically hindered amines, such as 2-amino-2-methyl-1-propanol (AMP), to project its performance characteristics. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential advantages and trade-offs of utilizing novel, sterically hindered alkanolamines in their respective fields.

Introduction: The Role of Steric Hindrance in Alkanolamine Performance

Alkanolamines are a class of organic compounds containing both hydroxyl (-OH) and amino (-NH2, -NHR, or -NR2) functional groups. This bifunctionality makes them invaluable in a wide range of industrial applications, from gas sweetening and carbon capture to pharmaceutical synthesis and as emulsifying agents.[1] Conventional alkanolamines, such as MEA (a primary amine) and DEA (a secondary amine), are widely used due to their high reactivity and low cost.[2] However, their high energy consumption during regeneration and susceptibility to degradation are significant drawbacks.[3]

Tertiary amines like MDEA offer improved selectivity for H2S over CO2 and lower regeneration energy but suffer from slower reaction kinetics.[2][4] This has led to the development of sterically hindered amines, which are primary or secondary amines where the amino group is attached to a bulky alkyl group. This steric hindrance influences the reaction mechanism with acid gases like CO2, leading to potentially favorable performance characteristics.[5][6]

This compound is a secondary amine with a bulky neopentyl (2,2-dimethylpropyl) group attached to the nitrogen atom. This neopentyl group is known to create significant steric hindrance, which can block the approach of reactants to a reactive site.[7][8] This guide will explore how this structural feature is anticipated to affect its performance in key applications, primarily focusing on CO2 capture as a representative and data-rich application for alkanolamine evaluation.

Molecular Structure and its Implications on Reactivity

The performance of an alkanolamine is intrinsically linked to its molecular structure. The key differentiators among the compared alkanolamines are the degree of substitution on the nitrogen atom and the steric bulk of the substituents.

Alkanolamine_Structures cluster_Conventional Conventional Alkanolamines cluster_Hindered Sterically Hindered Alkanolamines MEA Monoethanolamine (MEA) (Primary) DEA Diethanolamine (DEA) (Secondary) MEA->DEA Increased Substitution AMP 2-Amino-2-methyl-1-propanol (AMP) (Primary, Hindered) MEA->AMP Introduction of Steric Hindrance MDEA Methyldiethanolamine (MDEA) (Tertiary) DEA->MDEA Increased Substitution Target This compound (Secondary, Highly Hindered) DEA->Target Significant Increase in Steric Hindrance

Figure 1: Classification of Compared Alkanolamines.

The reaction of primary and secondary amines with CO2 typically proceeds through the formation of a stable carbamate. This reaction is fast but has a stoichiometry of 2 moles of amine per mole of CO2, and the regeneration of the stable carbamate is energy-intensive. Tertiary amines, lacking a proton on the nitrogen atom, cannot form a carbamate directly and react with CO2 via a slower, base-catalyzed hydration to form bicarbonate, with a more favorable 1:1 stoichiometry.

Sterically hindered amines, like AMP and presumably this compound, react with CO2 to form an unstable carbamate.[9] This instability, a direct consequence of the bulky alkyl group, facilitates the hydrolysis of the carbamate to bicarbonate, effectively shifting the reaction pathway to one that is more characteristic of tertiary amines.[6] This unique reactivity profile offers the potential for a combination of desirable traits: the higher reactivity of primary/secondary amines with the higher loading capacity and lower regeneration energy of tertiary amines.[10][11]

Comparative Performance in CO2 Capture

The primary application for evaluating the performance of new alkanolamines is post-combustion CO2 capture. The key performance indicators are:

  • CO2 Absorption Capacity: The amount of CO2 that can be absorbed per mole of amine.

  • Reaction Kinetics: The rate at which the amine absorbs CO2.

  • Regeneration Energy: The energy required to release the captured CO2 and regenerate the amine for reuse.

  • Thermal and Oxidative Stability: The resistance of the amine to degradation under process conditions.

Physicochemical Properties

A comparison of the key physicochemical properties of the selected alkanolamines is presented in Table 1.

PropertyMEADEAMDEAAMPThis compound (Predicted)
Molar Mass ( g/mol ) 61.08105.14119.1689.14159.28
Boiling Point (°C) 170268247165Higher than AMP
pKa @ 25°C 9.58.98.59.7~9.0 - 9.5
Amine Type PrimarySecondaryTertiaryPrimary, HinderedSecondary, Highly Hindered

Data sourced from various chemical suppliers and literature. Predicted values for this compound are based on structural analogies.

Performance Metrics

The following table summarizes the expected performance of this compound in comparison to other alkanolamines in CO2 capture applications. The performance of the target molecule is inferred from the known behavior of sterically hindered amines like AMP.

Performance MetricMEADEAMDEAAMPThis compound (Projected)
CO2 Loading Capacity (mol CO2/mol amine) ~0.5~0.5~1.0~1.0[11]High (~1.0)
Reaction Kinetics Very FastFastSlow[4]Moderate[10]Moderate to Slow
Regeneration Energy HighHighLow[2]Low[10][11]Very Low
Thermal Stability Low[12]ModerateHighHigh[11]High
Oxidative Degradation HighModerateLowModerateModerate to Low

This table is a qualitative comparison based on extensive literature on MEA, DEA, MDEA, and AMP.

Causality behind the Projections:

  • CO2 Loading Capacity: The bulky neopentyl group in this compound is expected to strongly favor the bicarbonate formation pathway, leading to a theoretical loading capacity approaching 1.0 mol of CO2 per mole of amine, similar to AMP and MDEA.[6][11]

  • Reaction Kinetics: The steric hindrance will likely slow down the initial rate of CO2 absorption compared to unhindered primary and secondary amines like MEA and DEA.[13] The rate is anticipated to be comparable to or slightly slower than that of AMP.

  • Regeneration Energy: The formation of bicarbonate and unstable carbamates results in a lower heat of reaction, which directly translates to lower energy requirements for solvent regeneration.[10] This is a significant advantage of sterically hindered amines. The AMP-based process has been shown to have a 25.6% lower reboiler duty compared to MEA.[11]

  • Stability: Steric hindrance can protect the amine group from degradation reactions.[12][14] Therefore, this compound is expected to exhibit good thermal and oxidative stability, comparable to or better than AMP.

Experimental Protocols for Performance Evaluation

To empirically validate the projected performance of this compound, a series of standardized experiments should be conducted.

Determination of CO2 Absorption Capacity and Kinetics

A stirred-cell reactor is a common apparatus for these measurements.[15]

Stirred_Cell_Reactor GasIn CO2/N2 Mixture In Reactor Stirred-Cell Reactor Gas Phase (Known Volume) Gas-Liquid Interface Liquid Phase (Amine Solution) Magnetic Stirrer GasIn->Reactor:f0 GasOut Gas Out to Analyzer Reactor:f0->GasOut PressureSensor Pressure Sensor Reactor:f0->PressureSensor TempControl Temperature Controller Reactor->TempControl

Figure 2: Schematic of a Stirred-Cell Reactor for Kinetic Studies.

Protocol:

  • The reactor is filled with a known volume and concentration of the alkanolamine solution.

  • The system is brought to the desired temperature and pressure.

  • A gas mixture with a known concentration of CO2 is introduced into the reactor.

  • The pressure drop in the gas phase is monitored over time using a pressure transducer. The rate of pressure drop is proportional to the rate of CO2 absorption.[15]

  • The total amount of CO2 absorbed at equilibrium is used to calculate the absorption capacity. This can be verified by titrating the CO2-loaded amine solution.[16]

Measurement of Heat of Absorption (Regeneration Energy)

A reaction calorimeter is used to measure the heat released during CO2 absorption, which is directly related to the energy required for regeneration.

Protocol:

  • A known amount of the amine solution is placed in the calorimeter.

  • A known amount of CO2 is bubbled through the solution.

  • The temperature change of the solution is precisely measured.

  • The heat of absorption is calculated from the temperature change and the heat capacity of the system.

Evaluation of Thermal and Oxidative Degradation

A long-term stability test is performed by subjecting the amine solution to process conditions in a specialized setup.[17]

Degradation_Test_Loop Absorber Absorber (Low Temp, CO2/O2) RichLeanHEX Rich/Lean Heat Exchanger Absorber->RichLeanHEX Rich Amine Stripper Stripper (High Temp) Stripper->RichLeanHEX Lean Amine Pump Pump RichLeanHEX->Stripper Pre-heated Rich Amine Cooler Cooler RichLeanHEX->Cooler Cooled Lean Amine Cooler->Absorber Regenerated Amine

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[(2,2-Dimethylpropyl)amino]propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-[(2,2-Dimethylpropyl)amino]propan-2-ol, a substituted amino alcohol. The procedures outlined here are grounded in established safety principles for similar chemical classes, ensuring the protection of laboratory personnel and the environment.

The disposal of any chemical waste is governed by stringent regulations. Therefore, always consult your institution's specific safety protocols and hazardous waste management guidelines in conjunction with this guide.[1]

Understanding the Hazard Profile

Inferred Hazards:

  • Corrosivity: Amino alcohols are typically corrosive and can cause severe skin burns and eye damage.[2][3]

  • Toxicity: They can be harmful if swallowed or absorbed through the skin.[4] Inhalation of vapors or mists may also be harmful.

  • Flammability: Many amino alcohols are combustible liquids, presenting a fire hazard, especially when heated or near ignition sources.[2]

  • Environmental Hazard: These compounds can be harmful to aquatic life.[2][4]

A thorough understanding of these potential hazards is the foundation for a safe disposal workflow. The principle of causality here is simple: the inherent chemical properties of the substance dictate the necessary safety precautions and disposal methodology.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the selection and proper use of PPE are critical. The choice of PPE is directly dictated by the chemical's corrosive and toxic nature.

PPE ComponentSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).Protects against splashes of the corrosive liquid, which can cause severe eye damage.[3][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves after use.Prevents skin contact, as the substance is likely harmful upon absorption and can cause skin burns.
Body Protection A laboratory coat and, if handling larger quantities, a chemical-resistant apron or complete suit.Provides a barrier against accidental spills and splashes, protecting the skin from contact.
Respiratory Protection Use in a well-ventilated chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator is necessary.Minimizes the inhalation of potentially harmful vapors or mists.[6]

This multi-layered approach to PPE creates a self-validating system of protection, where each component addresses a specific route of potential exposure.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound waste must be systematic to ensure safety and compliance. This workflow is designed to handle pure compound waste, solutions, and contaminated materials.

Caption: Disposal workflow for this compound.

Detailed Protocol:

  • Preparation :

    • Don PPE : Before handling any waste, put on all required personal protective equipment as detailed in the table above.

    • Work Area : Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Waste Segregation and Containment :

    • Segregate : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[2] Incompatible wastes must be kept separate to prevent dangerous reactions.[7]

    • Container Selection : Use a compatible waste container. The original product container is often the best choice.[7] If unavailable, use a high-density polyethylene (HDPE) or glass container with a tightly fitting cap.[1][8] Ensure the container is in good condition and free from leaks.[7]

    • Labeling : Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound". Also, list any known or inferred hazards (e.g., "Corrosive," "Combustible").[1][9]

  • Handling Spills and Contaminated Materials :

    • Spill Response : In the event of a spill, contain the liquid with an inert absorbent material such as dry sand, earth, or vermiculite.[6][10] Do not use combustible materials like paper towels to absorb large spills.

    • Collection : Carefully collect the absorbed material using spark-proof tools and place it into your labeled hazardous waste container.[5]

    • Decontamination : Clean the spill area thoroughly. The cleaning materials and rinsate should also be disposed of as hazardous waste.

  • Storage and Final Disposal :

    • Temporary Storage : Keep the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2][3] This area should have secondary containment to manage potential leaks.[7]

    • Professional Disposal : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor.[2][3][4] Never pour this chemical down the drain.[1][2]

  • Empty Container Disposal :

    • Empty containers that held this compound must be handled as hazardous waste.

    • Triple rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent).[7][8]

    • Collect the rinsate and dispose of it as hazardous waste in your designated liquid waste container.[7]

    • After triple rinsing, deface the original label on the container before disposing of it as regular waste, as per your institution's guidelines.[7][9]

Emergency Procedures

In the event of exposure or a large, unmanageable spill, immediate and correct action is crucial.

EmergencyResponse cluster_exposure Personnel Exposure cluster_spill Large Spill A Skin Contact: Remove contaminated clothing. Wash with soap and water for 15 min. B Eye Contact: Rinse with water for 15 min. Seek immediate medical attention. C Inhalation: Move to fresh air. Seek medical attention. D Ingestion: Do NOT induce vomiting. Rinse mouth, seek immediate medical attention. E Evacuate immediate area F Alert colleagues and EHS E->F G Contain spill only if trained F->G H Prevent entry into drains G->H

Caption: Emergency response plan for exposure or large spills.

First Aid Measures:

  • Skin Contact : Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and laboratory safety.

References

  • AMINO ALCOHOL EA. (2018, June 12). Safety Data Sheet.
  • Cole-Parmer. (2016, February 8). 2-AMINO-2-METHYL-1-PROPANOL, BUFFER CONCENTRATE Safety Data Sheet. Retrieved from [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Aqua Kinetics. (2020, July 14). AK-151 Safety Data Sheet. Retrieved from [Link]

  • Vanderbilt Environmental Health and Safety. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Electron Microscopy Sciences. (2021, July 10). ACID ALCOHOL, 0.5% HCl IN 70% ALCOHOL Safety Data Sheet. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.